SNAP 94847
描述
Structure
3D Structure
属性
IUPAC Name |
N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F2N2O2/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLZFUVIKCGATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028550 | |
| Record name | N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487051-12-7 | |
| Record name | N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487051-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 487051-12-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SNAP 94847 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Emerging preclinical evidence has highlighted its potential therapeutic utility in central nervous system (CNS) disorders, particularly anxiety and depression. This technical guide provides a comprehensive overview of the mechanism of action of this compound within the CNS, focusing on its molecular interactions, downstream signaling effects, and the behavioral outcomes observed in various preclinical models. The information is presented to aid researchers and professionals in drug development in their understanding of this compound.
Core Mechanism of Action: MCHR1 Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1][2] Melanin-concentrating hormone (MCH) is the endogenous ligand for MCHR1 and is implicated in the regulation of energy homeostasis, mood, and arousal. By blocking the binding of MCH to MCHR1, this compound effectively inhibits the downstream signaling cascades initiated by MCH.
Quantitative Data Summary
The binding affinity, selectivity, and functional antagonism of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 2.2 nM | Human | Radioligand Binding Assay | [3] |
| Dissociation Constant (Kd) | 530 pM | Human | Radioligand Binding Assay | [3] |
| Functional Antagonism (IC50) | 230 nM | Rat | FLIPR Calcium Mobility Assay |
| Receptor | Selectivity Fold vs. MCHR1 | Reference |
| α1A Adrenergic Receptor | >80-fold | [3] |
| Dopamine D2 Receptor | >500-fold | [3] |
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 59% | Rat | Oral | [3] |
| Half-life (t1/2) | 5.2 hours | Rat | Oral | [3] |
| Brain to Plasma Ratio | 2.3 (at 4 hours post-dosing) | Rat | Oral | [4] |
Signaling Pathways
MCHR1 couples to multiple G proteins, primarily Gi/o and Gq, to initiate diverse intracellular signaling cascades.[1][2][5][6] this compound, by blocking MCH binding, prevents the activation of these pathways.
-
Gi/o-Coupled Pathway: Activation of this pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7]
-
Gq-Coupled Pathway: MCHR1 activation can also stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6]
The antagonism of these pathways by this compound is believed to underlie its effects on neuronal function and behavior.
MCHR1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The anxiolytic and antidepressant-like effects of this compound have been demonstrated in several key preclinical behavioral assays. The methodologies for these experiments are detailed below.
Novelty-Suppressed Feeding (NSF) Test
This test assesses anxiety-related behavior in rodents.[8][9]
-
Animals: Male 129S6/SvEvTac mice are used due to their sensitivity to chronic antidepressant treatment in this paradigm.[10]
-
Housing: Mice are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.[10]
-
Drug Administration: this compound is administered orally (p.o.) either acutely (1 hour before testing) or chronically (daily for 28 days).[10]
-
Food Deprivation: 24 hours prior to the test, mice are food-deprived with free access to water.[11]
-
Apparatus: A novel, brightly lit open-field arena (e.g., 460 × 300 × 160 mm).[11]
-
Procedure:
-
A single food pellet is placed in the center of the arena.
-
The mouse is placed in a corner of the arena.
-
The latency to begin eating the food pellet is recorded for a maximum of 10 minutes.
-
-
Endpoint: A decrease in the latency to eat is indicative of an anxiolytic/antidepressant-like effect.
Experimental Workflow for the Novelty-Suppressed Feeding Test.
Quinpirole-Induced Locomotor Activity
This assay is used to assess the sensitization of dopamine D2/D3 receptors, a common feature of clinically effective antidepressants.[12]
-
Animals: Male Sprague-Dawley rats or BALB/c mice.[12]
-
Drug Administration: this compound is administered orally, typically chronically (e.g., for 2 weeks in rats, 21 days in mice).[12]
-
Apparatus: Open-field activity chambers equipped with photobeam detectors to measure locomotor activity.
-
Procedure:
-
Animals are habituated to the activity chambers for a set period (e.g., 60 minutes).
-
Quinpirole, a dopamine D2/D3 receptor agonist, is administered subcutaneously (s.c.).
-
Locomotor activity is recorded for an extended period (e.g., 180 minutes) post-quinpirole injection.
-
-
Endpoint: An enhanced locomotor response to quinpirole in this compound-treated animals compared to vehicle-treated controls indicates sensitization of the dopamine D2/D3 system.
Interaction with Neurotransmitter Systems
Dopaminergic System
A key aspect of the CNS mechanism of this compound is its interaction with the dopaminergic system. Chronic, but not acute, administration of this compound has been shown to enhance the locomotor-stimulating effects of the dopamine D2/D3 receptor agonist quinpirole.[12] This suggests that prolonged blockade of MCHR1 leads to a sensitization of postsynaptic dopamine D2/D3 receptors, particularly in the nucleus accumbens. This neuroadaptation is a hallmark of many established antidepressant drugs and is thought to contribute to their therapeutic effects on mood and motivation.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
The MCH system is known to modulate the HPA axis, a critical component of the stress response. Intracerebroventricular (i.c.v.) administration of MCH elevates plasma levels of adrenocorticotropic hormone (ACTH). This compound has been shown to block this MCH-evoked release of ACTH, indicating that MCHR1 antagonism can attenuate HPA axis activation.[13] This modulation of the stress response likely contributes to the anxiolytic properties of this compound.
Logical Relationship of this compound's CNS Mechanism of Action.
Conclusion
This compound is a selective MCHR1 antagonist with a multifaceted mechanism of action in the CNS. Its primary action of blocking MCH signaling leads to downstream effects on key neurochemical systems involved in mood and stress regulation. The modulation of the HPA axis and the sensitization of the dopaminergic system are likely key contributors to its observed anxiolytic and antidepressant-like properties in preclinical models. A notable feature of this compound is that its antidepressant-like efficacy in certain models is independent of hippocampal neurogenesis, distinguishing it from selective serotonin reuptake inhibitors.[10] Further research into the intricate downstream signaling and neurocircuitry affected by MCHR1 antagonism will continue to elucidate the full therapeutic potential of compounds like this compound for CNS disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. samuelslab.com [samuelslab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
SNAP-94847: A Comprehensive Technical Guide to a Selective MCH1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP-94847 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). Preclinical studies have demonstrated its potential as a therapeutic agent for a range of conditions, including anxiety, depression, and obesity. This technical guide provides an in-depth overview of the function and pharmacology of SNAP-94847, including its mechanism of action, key in vivo and in vitro data, and detailed experimental protocols.
Core Function and Mechanism of Action
SNAP-94847 exerts its pharmacological effects by selectively blocking the MCH1 receptor. Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta that plays a crucial role in regulating energy homeostasis, mood, and appetite. By binding to the MCH1 receptor, a G-protein coupled receptor (GPCR), MCH initiates a cascade of intracellular signaling events. SNAP-94847 competitively inhibits the binding of MCH to its receptor, thereby attenuating these downstream signals.
MCH1 Receptor Signaling Pathway
The MCH1 receptor is known to couple to inhibitory G-proteins (Gαi) and Gq-type G-proteins (Gαq). Activation of the MCH1 receptor by its endogenous ligand, MCH, leads to two primary signaling cascades:
-
Inhibition of Adenylyl Cyclase: Through its interaction with Gαi, the activated MCH1 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Stimulation of Phospholipase C: Coupling with Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations.
SNAP-94847, by blocking the MCH1 receptor, prevents these downstream signaling events from occurring in response to MCH.
Quantitative Data
The following tables summarize the key quantitative data for SNAP-94847 from various preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Species | Value | Reference Receptor | Selectivity Fold |
| Ki | Rat | 2.2 nM | - | - |
| KD | Rat | 530 pM | - | - |
| Selectivity | Human | >80-fold | α1A-adrenergic | - |
| Selectivity | Human | >500-fold | Dopamine D2 | - |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Route of Administration | Value |
| Bioavailability | Oral | 59% |
| Plasma Clearance | - | 4.2 L/hr/kg |
| Blood Clearance | - | 3.3 L/hr/kg |
| Half-life (t1/2) | Oral | 5.2 hours |
| Brain to Plasma Ratio | Oral (at 4 hours) | 2.3 |
Table 3: In Vivo Efficacy in Animal Models
| Model | Species/Strain | Dose (mg/kg, p.o.) | Effect |
| Anxiolytic-like Effects | |||
| Light/Dark Box Test | BALB/cJ Mice | 20 | Increased time in light compartment |
| Antidepressant-like Effects | |||
| Forced Swim Test | BALB/cJ Mice | 20 | No significant effect on immobility |
| Quinpirole-induced Locomotion | Sprague-Dawley Rats | 20 (chronic) | Sensitization to dopamine D2/D3 agonist |
| Quinpirole-induced Locomotion | BALB/c Mice | 20 (chronic) | Sensitization to dopamine D2/D3 agonist |
| Anorectic Effects | |||
| High-fat Food-reinforced Operant Responding | Rats | 30 (i.p.) | Decreased food-reinforced responding |
| Diet-Induced Obesity | Mice | 5 (in combination with rimonabant) | Reduced food intake and body weight |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Light/Dark Box Test for Anxiolytic-like Activity
-
Objective: To assess the anxiolytic-like effects of SNAP-94847.
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment. The compartments are connected by an opening at the floor level.
-
Animals: Male BALB/cJ mice are commonly used due to their high baseline anxiety levels.[1]
-
Procedure:
-
SNAP-94847 is administered orally (p.o.) at a dose of 20 mg/kg.
-
After a designated pretreatment time (e.g., 60 minutes), the mouse is placed in the center of the illuminated compartment.
-
The animal's behavior is recorded for a period of 5-10 minutes.
-
Parameters measured include the time spent in the light and dark compartments, the number of transitions between compartments, and total distance traveled.
-
-
Expected Outcome: Anxiolytic compounds like SNAP-94847 are expected to increase the time spent in the light compartment and the number of transitions, without significantly altering overall locomotor activity.
Forced Swim Test for Antidepressant-like Activity
-
Objective: To evaluate the potential antidepressant-like effects of SNAP-94847.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws.
-
Animals: Male BALB/cJ mice.
-
Procedure:
-
SNAP-94847 is administered orally (20 mg/kg) either acutely (60 minutes prior) or chronically (daily for 28 days).
-
Mice are placed individually into the water-filled cylinder for a 6-minute session.
-
Behavior is recorded, and the duration of immobility during the last 4 minutes of the test is scored. Immobility is defined as the absence of active, escape-oriented behaviors.
-
-
Expected Outcome: Standard antidepressants typically reduce the duration of immobility. However, studies have shown that SNAP-94847 does not significantly alter immobility time in this model, suggesting a different mechanism of action compared to classical antidepressants.[2]
Diet-Induced Obesity (DIO) Model for Anorectic Effects
-
Objective: To assess the effects of SNAP-94847 on food intake and body weight in an obesity model.
-
Animals: Male C57BL/6J mice are often used as they are prone to developing obesity on a high-fat diet.[3]
-
Diet: A high-fat diet where 45% to 60% of the kilocalories are derived from fat (e.g., lard-based diets).[4][5]
-
Procedure:
-
Mice are fed a high-fat diet for several weeks to induce obesity.
-
Once a significant increase in body weight is achieved compared to control animals on a standard chow diet, treatment with SNAP-94847 begins.
-
SNAP-94847 is administered, and parameters such as daily food intake and body weight are monitored.
-
Other metabolic parameters like plasma glucose, insulin, and lipid levels may also be assessed.
-
-
Expected Outcome: SNAP-94847 is expected to reduce food intake and lead to a decrease in body weight in diet-induced obese animals.
Conclusion
SNAP-94847 is a valuable research tool for investigating the role of the MCH1 receptor in various physiological and pathological processes. Its high selectivity and favorable pharmacokinetic profile make it a suitable candidate for in vivo studies. The demonstrated anxiolytic-like and anorectic effects in preclinical models highlight its potential for the development of novel therapeutics for anxiety disorders and obesity. Further research is warranted to fully elucidate its mechanism of action and translate these preclinical findings to clinical applications.
References
- 1. conductscience.com [conductscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.inotiv.com [blog.inotiv.com]
- 5. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
SNAP 94847: A Comprehensive Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details the scientific journey from initial screening to its establishment as a valuable research tool for investigating the role of the MCH system in various physiological processes, including anxiety, depression, and appetite regulation.
Discovery and Lead Optimization
The discovery of this compound stemmed from a strategic drug development program aimed at identifying novel MCHR1 antagonists. The process began with high-throughput screening (HTS) of compound libraries to identify initial hits with affinity for the MCHR1. A key publication describes a "hybrid strategy" that successfully led to the development of this compound. This innovative approach involved combining key structural fragments from two distinct HTS hits: SNAP 7941 and the known dopamine D2 receptor antagonist, chlorohaloperidol.
This fragment-based drug design, coupled with extensive structure-activity relationship (SAR) studies, allowed for the systematic optimization of the initial leads. The goal was to enhance potency, selectivity, and pharmacokinetic properties. The culmination of these efforts was the identification of N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, designated as this compound. This compound exhibited high affinity and selectivity for the MCHR1, along with favorable oral bioavailability and brain penetration, making it a promising candidate for in vivo studies.
Mechanism of Action
This compound functions as a selective antagonist at the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR). MCH, the endogenous ligand for MCHR1, is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, with projections throughout the brain. The MCHR1 is known to couple to inhibitory G proteins (Gi/o) and Gq proteins.
Activation of MCHR1 by MCH leads to two primary signaling cascades:
-
Inhibition of adenylyl cyclase: Through its coupling with Gi proteins, MCHR1 activation suppresses the production of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.
-
Activation of the phospholipase C (PLC) pathway: Coupling to Gq proteins results in the activation of PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC), influencing downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.
This compound exerts its effects by competitively binding to the MCHR1, thereby preventing MCH from binding and initiating these downstream signaling events. This blockade of MCH signaling is the fundamental mechanism underlying the observed pharmacological effects of this compound.
Figure 1: MCHR1 Signaling Pathway and the Antagonistic Action of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Receptor/Enzyme | Species | Reference |
| Ki | 2.2 nM | MCHR1 | Human | [1][2] |
| KD | 530 pM | MCHR1 | Human | [1][2] |
| Selectivity | >80-fold | α1A Adrenergic Receptor | Not Specified | [1][2] |
| Selectivity | >500-fold | D2 Dopamine Receptor | Not Specified | [1][2] |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 59% | Oral | [2] |
| Half-life (t1/2) | 5.2 hours | Oral | [2] |
| Plasma Clearance | 4.2 L/hr/kg | Not Specified | [2] |
| Blood Clearance | 3.3 L/hr/kg | Not Specified | [2] |
| Brain/Plasma Ratio | 2.3 | Oral | [2] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Species | Dose | Effect | Reference |
| Light/Dark Box Test | Mouse | 20 mg/kg, p.o. | Anxiolytic-like effects | |
| Novelty Suppressed Feeding | Mouse | 20 mg/kg, p.o. | Anxiolytic-like effects | [3] |
| Forced Swim Test | Rat | 30 mg/kg, p.o. | Antidepressant-like effects | [4] |
| High-Fat Food-Reinforced Operant Responding | Rat | 3, 10, 30 mg/kg, i.p. | Reduced food consumption | [5] |
| Quinpirole-Induced Locomotion | Rat/Mouse | 18-20 mg/kg/day, p.o. | Sensitization to dopamine D2/D3 agonist effects | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development and characterization of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is proprietary, the general approach involves a multi-step chemical synthesis. The core structure is assembled through the coupling of key intermediates, likely involving standard organic chemistry reactions such as amide bond formation and reductive amination to connect the piperidine, phenyl, and propanamide moieties. The final product, N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, would then be purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure and purity.
MCHR1 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and KD) of this compound for the MCHR1.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human or rodent MCHR1. Cells are harvested, homogenized, and subjected to centrifugation to isolate the membrane fraction.
-
Binding Reaction: A constant concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) is incubated with the cell membranes in a suitable buffer.
-
Competition Binding: To determine the Ki of this compound, increasing concentrations of the unlabeled compound are added to the binding reaction. This compound will compete with the radioligand for binding to the MCHR1.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: General workflow for the MCHR1 radioligand binding assay.
In Vivo Behavioral Assays
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: The apparatus consists of a box divided into two compartments: a small, dark, and enclosed compartment and a larger, brightly illuminated, and open compartment. An opening connects the two compartments.
-
Procedure: A mouse is placed in the center of the illuminated compartment and allowed to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Data Collection: The animal's behavior is recorded and analyzed for parameters such as the time spent in each compartment, the number of transitions between compartments, and locomotor activity.
-
Interpretation: Anxiolytic compounds, like this compound, are expected to increase the time spent in the light compartment and the number of transitions, indicating a reduction in anxiety-like behavior.
The NSF test is another widely used assay for anxiolytic and antidepressant-like effects.
-
Procedure: Mice are food-deprived for a period (e.g., 24 hours) before the test. Each mouse is then placed in a novel, brightly lit open field arena with a single food pellet placed in the center.
-
Data Collection: The primary measure is the latency to begin eating the food pellet. The amount of food consumed in the home cage immediately after the test is also measured to control for potential effects on appetite.
-
Interpretation: Anxiolytic and antidepressant drugs typically decrease the latency to eat in this conflict-based paradigm, where the drive to eat is suppressed by the anxiety-provoking novel environment.
Figure 3: Logical flow of the Light/Dark Box and Novelty Suppressed Feeding tests.
Conclusion
This compound has emerged as a critical pharmacological tool for elucidating the complex roles of the MCH system in the central nervous system. Its high affinity, selectivity, and favorable pharmacokinetic profile have enabled researchers to probe the involvement of MCHR1 in the regulation of mood, anxiety, and energy homeostasis. The data gathered from preclinical studies with this compound have provided a strong rationale for the continued investigation of MCHR1 antagonists as potential therapeutic agents for the treatment of anxiety disorders, depression, and obesity. This technical guide serves as a comprehensive resource for scientists and researchers working in these fields, providing a solid foundation for future investigations into the therapeutic potential of modulating the MCH signaling pathway.
References
- 1. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 2. samuelslab.com [samuelslab.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. researchgate.net [researchgate.net]
- 6. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
The Pharmacological Profile of SNAP 94847: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] Emerging as a significant tool in neuroscience and metabolic research, this small molecule has demonstrated therapeutic potential in preclinical models of anxiety, depression, and obesity. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, mechanism of action, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of its core biological pathways.
Core Pharmacological Attributes
This compound exhibits high affinity and selectivity for the MCH1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its antagonistic action at this receptor modulates key physiological processes, including mood, appetite, and energy homeostasis.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Value | Species/System | Reference |
| Ki | 2.2 nM | Human MCH1 Receptor | [2][3][4][5][6] |
| Kd | 530 pM | Human MCH1 Receptor | [2][3][4][5][6] |
| Selectivity | >80-fold over α1A adrenergic receptor | Not Specified | [2][3][4][5][6] |
| Selectivity | >500-fold over D2 dopamine receptor | Not Specified | [2][3][4][5][6] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 59% | Oral | [4][5] |
| Plasma Clearance | 4.2 L/hr/kg | Oral | [4][5] |
| Blood Clearance | 3.3 L/hr/kg | Oral | [4][5] |
| Half-life (t1/2) | 5.2 hours | Oral | [4][7] |
| Brain to Plasma Ratio | 2.3 (at 4 hours post-dosing) | Oral | [7] |
Mechanism of Action: MCH1 Receptor Signaling
This compound exerts its effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor. The MCH1 receptor is known to couple to multiple G-protein signaling pathways, primarily Gαi and Gαq. Antagonism by this compound inhibits these downstream cascades.
Caption: MCH1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay for MCH1 Receptor
This protocol outlines a representative method for determining the binding affinity of this compound for the MCH1 receptor, based on competitive binding principles.
Objective: To determine the inhibition constant (Ki) of this compound at the human MCH1 receptor.
Materials:
-
Membrane preparations from a cell line stably expressing the human MCH1 receptor (e.g., HEK293 or COS-7 cells).
-
Radioligand: [3H]SNAP-7941 (a structurally related high-affinity MCH1 antagonist).
-
This compound (unlabeled competitor).
-
Binding Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
MCH1 receptor-expressing cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of [3H]SNAP-7941 (at or below its Kd, e.g., 0.2-1.0 nM).
-
Varying concentrations of this compound (e.g., 10-11 to 10-5 M).
-
For total binding, add binding buffer instead of this compound.
-
For non-specific binding, add a high concentration of an unlabeled MCH1 antagonist (e.g., 10 µM SNAP-7941).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for the In Vitro Radioligand Binding Assay.
In Vivo Assessment of Anxiolytic and Antidepressant-like Effects
Animal Models:
-
Anxiety: Light/Dark Box Test, Novelty-Suppressed Feeding (NSF) Test.
-
Depression: Forced Swim Test (FST), Tail Suspension Test (TST).
General Protocol (Example: Light/Dark Box Test):
-
Animals: Male BALB/cJ mice are commonly used due to their heightened anxiety-like phenotype.
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before testing.
-
Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark, connected by a small opening.
-
Procedure:
-
Place a mouse in the center of the light compartment.
-
Allow the mouse to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the time spent in the light compartment, the number of transitions between compartments, and locomotor activity using automated tracking software.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.
In Vivo Efficacy
Anxiolytic and Antidepressant Activity
This compound has consistently demonstrated anxiolytic and antidepressant-like effects in various rodent models.[2] In the light/dark box test, acute and chronic administration of this compound increases the time mice spend in the brightly lit chamber, a classic indicator of reduced anxiety. Similarly, in the novelty-suppressed feeding test, the compound reduces the latency to eat in a novel environment, another measure of anxiolytic action. These effects are observed following both acute and chronic administration.[2]
Effects on Food Intake and Body Weight
As an MCH1 receptor antagonist, this compound has been investigated for its potential to reduce food intake and body weight. Studies have shown that it can decrease food-reinforced operant responding in rats, suggesting a role in modulating the motivational aspects of feeding.[7] Chronic administration of this compound has been shown to reduce weight gain in diet-induced obese animal models.
Modulation of Dopaminergic Systems
Interestingly, chronic treatment with this compound has been shown to induce a sensitization of the locomotor response to dopamine D2/D3 receptor agonists, such as quinpirole, in rats and mice.[8][9][10] This effect is similar to that observed with clinically effective antidepressants and suggests that MCH1 receptor antagonism may modulate downstream dopaminergic pathways involved in reward and motivation.[8][9][10]
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the MCH1 receptor in the central nervous system and metabolism. Its high affinity, selectivity, and proven in vivo efficacy in preclinical models of anxiety, depression, and obesity make it a compelling lead compound for further drug development. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of MCH1 receptor antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Frontiers | In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes [frontiersin.org]
SNAP 94847: A Comprehensive Technical Guide to a Selective MCH1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and appetite.[1] This document consolidates key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapeutic agents targeting the MCH system.
Introduction to this compound
This compound, chemically known as N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, is a novel, high-affinity, and selective non-peptide antagonist of the MCHR1.[2][3] Its development has been driven by the therapeutic potential of MCHR1 antagonism in treating a range of conditions, including obesity, anxiety, and depression.[1] this compound has demonstrated efficacy in various preclinical models, exhibiting anxiolytic and antidepressant-like effects, as well as the ability to reduce food consumption.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Species | Notes |
| Ki (MCHR1) | 2.2 nM[2][3][5][6] | Human, Rat, Mouse[2][5] | Inhibition constant, a measure of binding affinity. |
| Kd (MCHR1) | 530 pM[2][5][6] | Not Specified | Dissociation constant, another measure of binding affinity. |
| Selectivity vs. α1A | >80-fold[2][3][5][6] | Not Specified | |
| Selectivity vs. D2 | >500-fold[2][3][5][6] | Not Specified |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Value | Route of Administration |
| Bioavailability (F) | 59%[2][7] | Oral (p.o.) |
| Plasma Clearance | 4.2 L/hr/kg[2] | Not Specified |
| Blood Clearance | 3.3 L/hr/kg[2] | Not Specified |
| Half-life (t1/2) | 5.2 h[2] | Oral (p.o.) |
| Brain/Plasma Ratio | 2.3[7] | Not Specified |
Mechanism of Action: MCH1 Receptor Signaling
MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[1][8] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates downstream signaling cascades. As an antagonist, this compound blocks these signaling pathways.
-
Gi Pathway: Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9][10]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] This cascade ultimately results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[9][10]
MCHR1 Signaling Pathways
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize this compound.
In Vitro Assays
This assay determines the binding affinity (Ki) of this compound for the MCHR1 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human MCHR1.
-
Radioligand: [3H]SNAP 7941 or a similar suitable MCHR1 radioligand.
-
This compound (test compound).
-
Unlabeled SNAP 7941 or other high-affinity MCHR1 ligand (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either this compound, vehicle (for total binding), or excess unlabeled ligand (for non-specific binding).
-
Add the MCHR1-expressing cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Competitive Binding Assay Workflow
This functional assay measures the ability of this compound to antagonize MCH-stimulated Gq signaling.
Materials:
-
CHO or HEK293 cells stably expressing MCHR1.
-
[3H]myo-inositol.
-
MCH (agonist).
-
This compound (antagonist).
-
Assay Buffer: Krebs-bicarbonate buffer supplemented with 10 mM LiCl.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Seed MCHR1-expressing cells in 24-well plates and grow to confluency.
-
Label the cells by incubating with [3H]myo-inositol in inositol-free medium overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a fixed concentration of MCH (typically EC80) for 30-60 minutes.
-
Terminate the reaction by adding ice-cold 0.5 M perchloric acid.
-
Neutralize the samples with KOH.
-
Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.
-
Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Determine the inhibitory effect of this compound on MCH-stimulated inositol phosphate accumulation and calculate the IC50 value.
In Vivo Behavioral Assays in Mice
This test assesses anxiolytic and antidepressant-like activity.
Apparatus:
-
A novel, brightly lit open field arena (e.g., 50 x 50 cm).
-
A single food pellet placed in the center of the arena.
Procedure:
-
Food-deprive adult mice for 24 hours prior to the test.
-
Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Place the mouse in a corner of the open field arena.
-
Record the latency for the mouse to begin eating the food pellet (maximum test duration of 10 minutes).
-
Immediately after the test, transfer the mouse to its home cage and measure the amount of food consumed in 5 minutes to control for appetite effects.
This test is a classic model for assessing anxiety-like behavior.
Apparatus:
-
A two-compartment box with a dark, enclosed compartment and a brightly illuminated compartment, connected by an opening.
Procedure:
-
Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Place the mouse in the center of the illuminated compartment.
-
Allow the mouse to freely explore the apparatus for 5-10 minutes.
-
Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
This test is used to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
Procedure:
-
Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Place the mouse in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of the MCH system. Its high affinity, selectivity, and favorable pharmacokinetic profile make it a strong candidate for further drug development. The data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of MCHR1 antagonism.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPD: JaxCC1: project protocol [phenome.jax.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Light-dark box test for mice [protocols.io]
- 10. maze.conductscience.com [maze.conductscience.com]
In Vivo Effects of SNAP 94847 on Appetite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of SNAP 94847, a selective Melanin-concentrating hormone 1 receptor (MCH1R) antagonist, on appetite and related behaviors. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to support further research and drug development in the field of obesity and eating disorders.
Core Findings: this compound Reduces Appetite for Palatable Foods
This compound has been shown to effectively decrease the rewarding and reinforcing aspects of palatable, high-fat foods. Systemic administration of this MCH1R antagonist reduces operant responding for high-fat pellets in a dose-dependent manner and attenuates the reinstatement of food-seeking behavior induced by direct MCH administration in the brain. These findings highlight the potential of MCH1R antagonism as a therapeutic strategy to curb the consumption of calorie-dense foods.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on appetite-related behaviors.
| Dose (mg/kg, i.p.) | Animal Model | Diet | Key Findings | Reference |
| 3, 10, 30 | Male Long-Evans rats | High-fat pellets (35% fat) | Dose-dependent decrease in the number of pellets earned in an operant responding task. The highest dose (30 mg/kg) showed a significant reduction. | [1][2][3][4] |
| 30 | Male Long-Evans rats | High-fat pellets (35% fat) | Reversed the MCH-induced reinstatement of food-seeking behavior. | [1][3] |
| 15, 30 | Male Long-Evans rats | High-fat pellets (35% fat) | Had no significant effect on the reinstatement of food seeking induced by food-associated cues, pellet priming, or yohimbine-induced stress. | [3] |
Note: Data on the effects of this compound on standard chow intake and long-term body weight in diet-induced obese models are limited in the reviewed literature. One study on a similar MCH1R antagonist, SNAP-7941, showed that chronic administration (10 mg/kg, i.p., twice daily for seven days) to rats on a standard lab chow diet resulted in a 26% less weight gain compared to vehicle-treated rats.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
Operant Responding for High-Fat Food
This experiment assesses the motivation of an animal to work for a palatable food reward.
Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser that delivers 45 mg high-fat pellets (35% fat), a house light, and two stimulus lights located above each lever. The chamber is enclosed in a sound-attenuating cubicle.[1][2][6][7]
Procedure:
-
Food Restriction: Male Long-Evans rats are food-restricted to 16 g of standard rodent diet per day to maintain motivation for the food reward.[3]
-
Training:
-
Rats are trained to press a designated "active" lever for a high-fat food pellet reward during 3-hour sessions every other day for 14 sessions.[1][2][4]
-
A press on the active lever results in the delivery of one pellet, followed by a 20-second timeout period during which the stimulus light is turned off and further lever presses are not rewarded.
-
The other lever is designated as "inactive," and presses on this lever have no programmed consequences.
-
-
Testing:
MCH-Induced Reinstatement of Food Seeking
This model evaluates the ability of MCH to trigger a relapse to food-seeking behavior after a period of abstinence.
Procedure:
-
Training and Extinction:
-
Surgery: Rats are surgically implanted with a guide cannula into the lateral ventricle of the brain for intracerebroventricular (i.c.v.) injections.
-
Reinstatement Test:
-
Rats are pre-treated with an i.p. injection of this compound (30 mg/kg) or vehicle 60 minutes before the test session.[1][3]
-
Subsequently, they receive an i.c.v. injection of MCH (20 µg) or vehicle.[1][3]
-
The number of active and inactive lever presses is recorded during the session. An increase in active lever pressing following MCH injection is indicative of reinstatement of food-seeking behavior.
-
Cue-Induced Reinstatement of Food Seeking
This protocol assesses the ability of environmental cues previously associated with food to trigger relapse.
Procedure:
-
Conditioning: Rats are trained in an operant chamber where responding on a specific lever is paired with the delivery of a palatable food reward (e.g., sucrose pellets) and the presentation of a discrete cue (e.g., a light and/or tone).[8][9]
-
Extinction: The food reward is withheld, and lever pressing is extinguished in the absence of the cue.
-
Reinstatement Test: After extinction, the rats are placed back in the operant chamber, and the previously food-paired cue is presented non-contingently or contingent on a lever press. The number of lever presses is measured as an indicator of cue-induced reinstatement of food seeking.[9][10]
Signaling Pathways and Visualizations
The effects of this compound are mediated through the blockade of the MCH1 receptor, a G protein-coupled receptor (GPCR). MCH1R activation by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events that ultimately influence neuronal activity and appetite.
MCH1R Signaling Pathway
MCH1R couples to inhibitory G proteins (Gi/o) and to the Gq protein.
-
Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).
Experimental Workflow: Operant Responding and Reinstatement
The following diagram illustrates the logical flow of the operant conditioning and reinstatement experiments.
MCHergic Regulation of Hypothalamic Appetite Circuits
MCH neurons, located in the lateral hypothalamus, project to key appetite-regulating centers in the arcuate nucleus of the hypothalamus, including neurons that express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), which are anorexigenic (appetite-suppressing), and neurons that express neuropeptide Y (NPY) and agouti-related peptide (AgRP), which are orexigenic (appetite-stimulating). MCH signaling is thought to inhibit the activity of POMC/CART neurons and potentially modulate the activity of NPY/AgRP neurons, leading to a net increase in food intake.
Conclusion
The MCH1R antagonist this compound demonstrates clear in vivo efficacy in reducing the motivation for and consumption of palatable, high-fat foods in preclinical models. Its mechanism of action, through the blockade of MCH1R signaling in key hypothalamic circuits, presents a promising avenue for the development of novel therapeutics for obesity and eating disorders characterized by a preference for energy-dense foods. Further research is warranted to fully elucidate the long-term effects of this compound on body weight and its efficacy in models that more closely mimic the complexities of human eating behavior. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. conductscience.com [conductscience.com]
- 3. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Operant Responding for Sucrose by Rats Bred for High or Low Saccharin Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cue-induced reinstatement of seeking behavior in male rats is independent from the rewarding value of the primary reinforcer: Effect of mGluR5 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cue-induced reinstatement of food seeking in rats that differ in their propensity to attribute incentive salience to food cues - PMC [pmc.ncbi.nlm.nih.gov]
SNAP 94847: A Comprehensive Technical Guide on its Role in Mood Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP 94847 is a potent and selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Preclinical evidence strongly supports its role as a potential therapeutic agent for mood disorders, demonstrating both anxiolytic and antidepressant-like effects in a variety of rodent models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological data, and the detailed experimental protocols used to elucidate its effects on mood regulation. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, areas of the brain implicated in the regulation of feeding, energy homeostasis, and mood.[1] The physiological actions of MCH are mediated through its G protein-coupled receptors, primarily MCHR1 in rodents.[1] The localization of MCHR1 in brain regions associated with emotion and reward, such as the nucleus accumbens, prefrontal cortex, and amygdala, has made it a compelling target for the development of novel treatments for anxiety and depression.[2]
This compound has emerged as a lead compound in the exploration of MCHR1 antagonism for mood disorders. Its high affinity and selectivity for MCHR1, coupled with favorable pharmacokinetic properties, have facilitated extensive preclinical investigation. This document serves as a technical resource for researchers in the field, consolidating the available data and methodologies related to this compound's role in mood regulation.
Mechanism of Action
This compound functions as a competitive antagonist at the MCHR1. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. MCHR1 is known to couple to several G proteins, including Gαi, Gαo, and Gαq.[2][3] Antagonism by this compound is expected to inhibit these pathways, leading to an increase in cyclic adenosine monophosphate (cAMP) levels (by blocking Gαi/o) and a reduction in intracellular calcium mobilization (by blocking Gαq).[4][5] The net effect of this receptor blockade in key neural circuits is believed to underlie the observed anxiolytic and antidepressant-like properties. Recent structural studies have provided insights into the binding of SNAP-94847 to the inactive state of MCHR1.[1][6]
Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 2.2 nM | [7] |
| Dissociation Constant (Kd) | Human | 530 pM | [7] |
| Functional Antagonism (pA2) | Human | 9.24 | [2] |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Route of Administration | Value | Reference |
| Bioavailability | Oral | 59% | [8] |
| Plasma Clearance | Oral | 4.2 L/hr/kg | [8] |
| Blood Clearance | Oral | 3.3 L/hr/kg | [8] |
| Half-life (t1/2) | Oral | 5.2 h | [8] |
| Brain Penetration | Oral | Significant at 60 min post-dose | [9] |
| Brain to Plasma Ratio | Oral | 2.3 at 4 h post-dose | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
MCHR1 Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the MCHR1.
Methodology:
-
Receptor Source: Membranes from HEK293 cells stably expressing human recombinant MCHR1.
-
Radioligand: [³H]SNAP-7941 (a known high-affinity MCHR1 antagonist).
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin (pH 7.4).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]SNAP-7941 and varying concentrations of this compound.
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of unlabeled MCH.
-
Incubation is carried out for 90 minutes at room temperature.
-
The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
In Vitro Functional Assay (Calcium Mobilization)
Objective: To assess the functional antagonist activity of this compound at the MCHR1.
Methodology:
-
Cell Line: HEK293 cells co-transfected with human MCHR1 and a Gαq-coupled promiscuous G-protein.
-
Assay Principle: MCHR1 activation by MCH leads to an increase in intracellular calcium via the Gαq pathway. This calcium influx is measured using a fluorescent calcium indicator (e.g., Fluo-4).
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
Cells are pre-incubated with varying concentrations of this compound.
-
MCH is added to stimulate the receptor, and the change in fluorescence is measured using a plate reader.
-
-
Data Analysis: The ability of this compound to inhibit the MCH-induced calcium signal is quantified, and an IC50 value is determined.[3][11]
Behavioral Assays for Anxiolytic and Antidepressant-Like Effects
Objective: To assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[7][12][13]
-
Animals: Male Wistar rats or various mouse strains.
-
Procedure:
-
Animals are administered this compound or vehicle via oral gavage or intraperitoneal injection.
-
After a pre-treatment period (typically 30-60 minutes), each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Objective: To evaluate antidepressant-like activity.
Methodology:
-
Apparatus: A cylindrical container filled with water (24-26°C) to a depth where the animal cannot touch the bottom.[14][15][16][17][18]
-
Animals: Male mice or rats.
-
Procedure:
-
Animals are treated with this compound or vehicle.
-
Animals are placed in the water-filled cylinder for a 6-minute test session.
-
Behavior is recorded, and the duration of immobility in the last 4 minutes of the test is scored.
-
-
Parameters Measured:
-
Immobility time (floating with only movements necessary to keep the head above water).
-
Swimming time.
-
Climbing time.
-
-
Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect.
Objective: A conflict test sensitive to chronic antidepressant treatment.
Methodology:
-
Apparatus: A novel, brightly lit open field containing a single food pellet in the center.[19][20]
-
Animals: Food-deprived mice.
-
Procedure:
-
Animals are food-deprived for 24 hours prior to the test.
-
This compound or vehicle is administered (acutely or chronically).
-
The mouse is placed in a corner of the novel arena.
-
The latency to begin eating the food pellet is recorded (up to a maximum time, e.g., 5 minutes).
-
Immediately following the test, the animal is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for effects on appetite.
-
-
Parameters Measured:
-
Latency to initiate feeding in the novel environment.
-
Food consumption in the home cage.
-
-
Interpretation: A decrease in the latency to feed in the novel arena, without a significant change in home cage feeding, suggests an anxiolytic/antidepressant effect.
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.
Methodology:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.[21][22][23][24]
-
Animals: Male mice.
-
Procedure:
-
Animals are administered this compound or vehicle.
-
Each mouse is placed in the center of the light compartment.
-
The animal is allowed to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Behavior is recorded and analyzed.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Interpretation: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Behavioral Testing
Caption: Generalized workflow for behavioral experiments with this compound.
Hypothesized Mechanism of Anxiolytic/Antidepressant Action
Caption: Logical flow from MCHR1 antagonism to behavioral outcomes.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the MCH system in mood regulation. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, demonstrate its potent anxiolytic and antidepressant-like properties. The unique mechanism of action, distinct from traditional antidepressants, positions MCHR1 antagonists as a promising avenue for the development of novel therapeutics for mood disorders. This document provides a foundational resource for researchers aiming to build upon the existing knowledge of this compound and its potential clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 3. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 5. MCHR1 melanin concentrating hormone receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches | MDPI [mdpi.com]
- 11. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lasa.co.uk [lasa.co.uk]
- 18. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. transpharmation.com [transpharmation.com]
- 21. web.mousephenotype.org [web.mousephenotype.org]
- 22. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
SNAP 94847: An In-Depth Technical Guide to its Binding Affinity and Kinetics at the Melanin-Concentrating Hormone Receptor 1 (MCHR1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP 94847 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis, mood, and motivation. This document provides a comprehensive technical overview of the binding characteristics of this compound to MCHR1, including its binding affinity and a discussion of its binding kinetics. Detailed experimental protocols for key assays are provided, alongside visualizations of the MCHR1 signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the central nervous system, primarily through its interaction with MCHR1. The MCH/MCHR1 system is a key regulator of feeding behavior and energy balance, making it an attractive target for the development of therapeutics for obesity and related metabolic disorders.[1][2] Furthermore, its involvement in mood and anxiety suggests potential applications in the treatment of depression and anxiety disorders.[3] this compound has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and selectivity for MCHR1.[1] This guide delves into the core pharmacological properties of this compound, focusing on its interaction with MCHR1 at the molecular level.
This compound Binding Affinity
This compound exhibits high affinity for the MCHR1 receptor. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity.
| Parameter | Value | Species | Reference |
| Ki | 2.2 nM | Human | [1] |
| Kd | 530 pM | Human | [1] |
Selectivity:
This compound demonstrates significant selectivity for MCHR1 over other receptors, including MCHα1A and MCHD2 receptors, with over 80-fold and 500-fold selectivity, respectively.[1] It also shows minimal cross-reactivity with a panel of other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[1]
This compound Binding Kinetics
MCHR1 Signaling Pathways
MCHR1 is a G-protein coupled receptor that can couple to multiple G-protein subtypes, primarily Gi and Gq, leading to the modulation of distinct downstream signaling cascades.[2][4] The antagonistic action of this compound blocks these MCH-induced signaling events.
Gi-Coupled Pathway
Activation of the Gi-coupled pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is sensitive to pertussis toxin (PTX).[4]
MCHR1 Gi-Coupled Signaling Pathway.
Gq-Coupled Pathway
Coupling of MCHR1 to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8]
MCHR1 Gq-Coupled Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the MCHR1 receptor.
Radioligand Displacement Binding Assay Workflow.
Materials:
-
Cell membranes from a cell line stably expressing MCHR1 (e.g., HEK293 or CHO cells).
-
Radiolabeled MCHR1 antagonist (e.g., [³H]SNAP 7941).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing MCHR1 according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound (for the competition curve) or buffer (for total binding) or a high concentration of a known MCHR1 antagonist (for non-specific binding).
-
A specific amount of cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of this compound to antagonize MCH-stimulated inositol phosphate (IP) production, a downstream event of Gq-coupled MCHR1 activation.
Materials:
-
A cell line stably expressing MCHR1 (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
[³H]-myo-inositol.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
MCH.
-
This compound.
-
Lysis buffer (e.g., ice-cold 0.1 M formic acid).
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution buffers.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate MCHR1-expressing cells in multi-well plates.
-
Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium. This allows for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Pre-incubation with Antagonist:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with various concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
-
Stimulation:
-
Add a fixed concentration of MCH (typically an EC₈₀ concentration) to the wells and incubate for a specific time (e.g., 30-60 minutes) to stimulate IP production.
-
-
Lysis and Extraction:
-
Terminate the stimulation by aspirating the medium and adding lysis buffer to extract the inositol phosphates.
-
-
Purification of Inositol Phosphates:
-
Apply the cell lysates to anion exchange columns.
-
Wash the columns to remove unincorporated [³H]-myo-inositol.
-
Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Counting:
-
Add the eluates to scintillation vials with scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulated against the concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of MCH-stimulated IP accumulation.
-
This IC₅₀ value provides a measure of the functional antagonist potency of this compound.
-
Conclusion
This compound is a high-affinity, selective MCHR1 antagonist that serves as a critical tool for investigating the physiological roles of the MCH system. Its well-characterized binding properties and its ability to potently block MCHR1-mediated signaling pathways underscore its importance in preclinical research aimed at developing novel therapeutics for obesity, anxiety, and depression. The detailed protocols provided in this guide offer a framework for the consistent and reliable in vitro characterization of this compound and other MCHR1 modulators. Further investigation into its binding kinetics will provide a more complete understanding of its molecular interactions and in vivo pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
The Structure-Activity Relationship of SNAP 94847: A Comprehensive Technical Guide for MCHR1 Antagonist Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and implicated in the regulation of energy homeostasis, mood, and appetite. Its role in these physiological processes has made it an attractive target for the development of therapeutics for obesity, anxiety, and depression. This compound has emerged as a valuable research tool and a lead compound for the development of novel MCHR1 antagonists.
This guide summarizes the key quantitative data, details the experimental protocols used to characterize this compound and its analogs, and visualizes the critical signaling pathways and experimental workflows.
Core Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its key analogs, providing a clear comparison of their potencies and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound and Analogs at the MCH1 Receptor
| Compound | Structure | MCHR1 Ki (nM) | MCHR1 IC50 (nM) (Functional Assay) | Selectivity over α1A | Selectivity over D2 |
| This compound (16g) | N-(3-{1-[4-(3,4-difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | 2.2[1][2][3] | - | >80-fold[1][2][3] | >500-fold[1][2][3] |
| Analog 11a | N-(3-{1-[4-(phenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | 5.8 | - | - | - |
| Analog 11h | N-(3-{1-[4-(4-chlorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | 1.9 | - | - | - |
| Analog 15a | N-(3-{1-[4-(phenoxy)phenyl]ethyl}-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | 15 | - | - | - |
| Analog 15h | N-(3-{1-[1-(4-(4-chlorophenoxy)phenyl)ethyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | 4.3 | - | - | - |
| Analog 16a | N-(3-{1-[4-(phenoxy)benzyl]-4-piperidinyl}-4-fluorophenyl)-2-methylpropanamide | 8.3 | - | - | - |
| Analog 16f | N-(3-{1-[4-(3,4-difluorophenoxy)benzyl]-4-piperidinyl}-4-chlorophenyl)-2-methylpropanamide | 1.5 | - | - | - |
Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Species | Administration Route | Dose (mg/kg) | Bioavailability (%) | Brain/Plasma Ratio | Efficacy Model | Outcome |
| Rat | Oral | 10 | 59[1] | 2.3 | MCH-induced drinking | Significant inhibition[1] |
| Rat | Oral | 20 | - | - | Quinpirole-induced locomotion | Significant increase after chronic treatment[1] |
| Mouse | Oral | 20 | - | - | Light/Dark box | Increased time in light compartment[4] |
| Mouse | Oral | 20 | - | - | Novelty Suppressed Feeding | Anxiolytic/antidepressant-like effect[4] |
| Rat | Intraperitoneal | 3, 10, 30 | - | - | Food-reinforced operant responding | Dose-dependent decrease[5] |
Structure-Activity Relationship (SAR) Insights
The development of this compound involved systematic modifications of a high-throughput screening hit. The SAR studies revealed several key structural features crucial for high-affinity binding to the MCH1 receptor.
The core structure of this compound consists of a central piperidine ring linked to a substituted phenylacetamide moiety and a benzyl group. The N-benzyl substituent on the piperidine ring is critical for potent MCHR1 antagonism. The nature of the substituent on the phenoxy group of the benzyl moiety significantly influences binding affinity. For instance, the introduction of electron-withdrawing groups, such as the 3,4-difluoro substitution in this compound, enhances potency.
The phenylacetamide portion of the molecule also plays a vital role. The isobutyramide group is preferred over other amide functionalities. Substitution on the phenyl ring of the acetamide can modulate activity, with a methyl group at the 4-position, as seen in this compound, contributing to high affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for MCHR1
This protocol details the determination of the binding affinity (Ki) of test compounds for the MCH1 receptor.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human MCH1 receptor.
-
Radioligand: [3H]SNAP 7941 or [125I]-[Phe13, Tyr19]-MCH.
-
Binding Buffer: 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and its analogs dissolved in 100% DMSO.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-MCHR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer.
-
Add 2 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding, add 2 µL of DMSO. For non-specific binding, add a high concentration of an unlabeled MCHR1 ligand (e.g., 1 µM SNAP 7941).
-
Add 50 µL of radioligand (e.g., 0.5 nM [3H]SNAP 7941).
-
Add 100 µL of diluted cell membranes (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked 96-well filter plate using a vacuum filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Social Interaction Test in Rats
This protocol assesses the anxiolytic-like effects of this compound.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., 20% β-cyclodextrin in saline).
-
Apparatus: A dimly lit, open-field arena (e.g., 100 cm x 100 cm).
-
Video recording and analysis software.
Procedure:
-
Acclimation:
-
House rats in pairs for at least one week before the experiment.
-
Acclimate the rats to the testing room for at least 1 hour before the test.
-
-
Dosing:
-
Administer this compound (e.g., 10, 20, 30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the test.
-
-
Test Procedure:
-
Place a pair of unfamiliar rats, one treated with the test compound and the other with vehicle, into the center of the open-field arena.
-
Record the behavior of the pair for 10 minutes.
-
-
Behavioral Analysis:
-
Score the total time the treated rat spends in active social interaction with the untreated partner. Social interaction behaviors include sniffing, grooming, following, and crawling over or under the partner.
-
Aggressive behaviors (e.g., biting, wrestling) should be scored separately and may indicate an anxiogenic effect.
-
-
Data Analysis:
-
Compare the time spent in social interaction between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). An increase in social interaction time is indicative of an anxiolytic-like effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. The regulation of alcohol intake by melanin-concentrating hormone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulation of alcohol intake by melanin-concentrating hormone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
SNAP 94847: Application Notes and Protocols for Preclinical Research in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1).[1] Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and plays a crucial role in regulating energy homeostasis, mood, and stress responses. By blocking the action of MCH at its receptor, this compound has demonstrated significant potential in preclinical mouse models for the study and potential treatment of anxiety, depression, and motivation-related disorders.[2][3] These application notes provide a comprehensive overview of the experimental use of this compound in mice, including detailed protocols for key behavioral assays and a summary of relevant quantitative data.
Mechanism of Action
This compound acts as a competitive antagonist at the MCHR1, thereby inhibiting the downstream signaling cascade initiated by the binding of MCH. This signaling is implicated in various physiological and behavioral processes. Chronic administration of this compound has also been shown to sensitize dopamine D2/D3 receptors, suggesting a modulatory effect on the dopaminergic system, which is critical for reward and motivation.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies involving this compound administration in mice. These data provide a reference for dose selection and expected outcomes in common behavioral paradigms.
Table 1: Pharmacokinetic Profile of this compound in Rodents
| Parameter | Value | Species | Reference |
| Ki | 2.2 nM | - | [1] |
| Kd | 530 pM | - | [1] |
| Bioavailability (oral) | 59% | Rat | [1] |
| Elimination Half-life | 5.2 hours | Rat | [4][6] |
| Brain to Plasma Ratio (4h post-dose) | 2.3 | Rat | [4][6] |
Table 2: Efficacy of this compound in Mouse Behavioral Models (Acute Administration)
| Behavioral Test | Mouse Strain | Dose (mg/kg) & Route | Key Finding | Reference |
| Novelty Suppressed Feeding | 129S6/SvEvTac | 2, 20 p.o. | Significant decrease in latency to feed at 20 mg/kg. | [2] |
| Light/Dark Box | BALB/cJ | 20 p.o. | Significant increase in time spent in the light compartment. | [2][7] |
| Forced Swim Test | BALB/cJ | 20 p.o. | No significant effect on immobility time. | [2][8] |
Table 3: Efficacy of this compound in Mouse Behavioral Models (Chronic Administration)
| Behavioral Test | Mouse Strain | Dose (mg/kg/day) & Route | Duration | Key Finding | Reference |
| Novelty Suppressed Feeding | 129S6/SvEvTac | 20 p.o. | 28 days | Significant decrease in latency to feed. | [2] |
| Light/Dark Box | BALB/cJ | 20 p.o. | 28 days | Significant increase in time spent in the light compartment. | [2] |
| Forced Swim Test | BALB/cJ | 20 p.o. | 28 days | No significant effect on immobility time. | [2][8] |
| Quinpirole-induced Locomotion | BALB/c | 20 p.o. (in drinking water) | 7 & 21 days | Marked increase in locomotor response to quinpirole. | [5][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound in mice.
Protocol 1: Novelty Suppressed Feeding (NSF) Test
This test is used to assess anxiety-like and antidepressant-like behavior. Anxious mice exhibit a longer latency to eat in a novel, brightly lit environment.
Materials:
-
This compound
-
Vehicle (e.g., 20% beta-cyclodextrin)
-
Standard mouse cages
-
Novel testing arena (e.g., a clean, brightly lit 50x50x20 cm open field)
-
Single food pellet (standard chow)
-
Stopwatch
Procedure:
-
Animal Preparation: House mice individually and food-deprive them for 24 hours prior to testing, with water available ad libitum.
-
Drug Administration:
-
Testing:
-
Place a single food pellet on a small piece of white paper in the center of the novel arena.
-
Gently place the mouse in a corner of the arena.
-
Immediately start a stopwatch and measure the latency (in seconds) for the mouse to take its first bite of the food pellet (maximum test duration: 5-10 minutes).
-
-
Home Cage Food Consumption: Immediately after the test, return the mouse to its home cage where a pre-weighed amount of food is available. Measure food consumption over a 5-minute period to control for potential effects on appetite.[2]
-
Data Analysis: Compare the latency to feed between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., ANOVA).
Protocol 2: Light/Dark Box Test
This assay is a classic test for assessing anxiety-like behavior, based on the innate aversion of mice to brightly illuminated areas.
Materials:
-
This compound
-
Vehicle
-
Light/Dark box apparatus (a two-compartment box with one dark, enclosed compartment and one brightly lit compartment, connected by an opening).
-
Video tracking software (optional, but recommended).
Procedure:
-
Drug Administration:
-
Testing:
-
Data Analysis: Quantify and compare the following parameters between groups:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Total ambulatory distance (to control for effects on general locomotion). An anxiolytic-like effect is indicated by a significant increase in the time spent in the light compartment and/or the number of transitions.
-
Protocol 3: Sensitization to Dopamine D2/D3 Agonists
This protocol assesses whether chronic MCHR1 antagonism alters the sensitivity of the dopamine system, a feature common to some antidepressants.[5]
Materials:
-
This compound
-
Dopamine D2/D3 agonist (e.g., Quinpirole hydrochloride)
-
Vehicle (e.g., 0.9% saline for quinpirole; 0.01% lactic acid in drinking water for chronic this compound)
-
Locomotor activity chambers.
Procedure:
-
Chronic Drug Administration: Administer this compound (e.g., 20 mg/kg/day) or vehicle in the drinking water for 7 to 21 days.[5][9]
-
Habituation: On the test day, place the mice in the locomotor activity chambers and allow them to habituate for at least 60 minutes.
-
Agonist Challenge: Administer an intraperitoneal (i.p.) injection of quinpirole (e.g., 0.3 mg/kg) or saline.[9]
-
Locomotor Activity Recording: Immediately after the injection, record locomotor activity (e.g., total distance traveled, ambulations) for a period of 120-180 minutes.
-
Data Analysis: Compare the locomotor response to quinpirole in the this compound-pretreated group versus the vehicle-pretreated group. An enhanced locomotor response in the this compound group suggests sensitization of the dopamine D2/D3 receptor system.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the MCH system in modulating mood and behavior in mice. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at exploring its therapeutic potential. Researchers should carefully consider mouse strain, administration route, and treatment duration, as these factors can influence experimental outcomes.[5][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
Application Notes and Protocols for SNAP 94847 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of SNAP 94847 for in vivo studies, based on currently available scientific literature. This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which is involved in the regulation of appetite, mood, and other physiological processes.[1]
Mechanism of Action
This compound acts as a competitive antagonist at the MCHR1, effectively blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH).[2] This antagonism modulates downstream signaling pathways, influencing neuronal activity and behavior. MCHR1 is a G-protein coupled receptor, and its activation by MCH is known to play a role in energy homeostasis, stress responses, and reward pathways.[3][4] Blockade of MCHR1 by this compound has been shown to produce anxiolytic, antidepressant-like, and anorectic effects in rodent models.[1]
Recommended In Vivo Dosages
The appropriate dosage of this compound can vary depending on the animal model, the route of administration, and the specific research question. The following table summarizes dosages reported in various studies.
| Animal Model | Route of Administration | Dosage Range | Treatment Duration | Observed Effects | Reference |
| Rat | Oral gavage | 1 - 30 mg/kg | Acute & Chronic (up to 5 weeks) | Blocks MCH-induced water drinking and ACTH release, reverses effects of chronic mild stress.[3] | [3] |
| Rat | Oral gavage | 10 mg/kg | Acute | Good bioavailability (59%) and half-life of 5.2 hours.[2] | [2] |
| Rat | Oral gavage | 20 mg/kg | Chronic (14 days) | Exaggerated locomotor response to quinpirole.[2] | [2] |
| Rat | Oral (in drinking water) | 20 mg/kg/day | Chronic (21 days) | Significant increase in ambulation.[2] | [2] |
| Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Acute | Decreased high-fat food-reinforced operant responding.[5][6] | [5][6] |
| Rat | Intranasal | 20 µg | Acute | Antidepressant and anxiolytic effects.[7] | [7] |
| Mouse (BALB/c) | Oral (in drinking water) | 20 mg/kg/day | Chronic (7, 21, or 28 days) | Increased quinpirole-induced locomotor activity; anxiolytic/antidepressant-like effects.[8][9] | [8][9] |
| Mouse (CD-1) | Oral (in drinking water) | 20 mg/kg/day | Chronic (21 days) | No significant modification of quinpirole responses.[8] | [8] |
Experimental Protocols
Oral Administration (Gavage) in Rats for Pharmacokinetic and Behavioral Studies
-
Objective: To assess the pharmacokinetic profile and behavioral responses to this compound.
-
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Animal balance
-
-
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 250g rat receiving 0.25 mL).
-
Weigh each rat to determine the precise volume of the suspension to be administered.
-
Gently restrain the rat and insert the gavage needle orally into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the this compound suspension.
-
For pharmacokinetic studies, collect blood samples at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).[2]
-
For behavioral studies, conduct behavioral tests at the appropriate time post-dosing, considering the compound's half-life (e.g., 60 minutes post-dose for acute studies).[5]
-
Intraperitoneal (i.p.) Injection in Rats for Food-Reinforced Operant Responding Studies
-
Objective: To evaluate the effect of this compound on motivation and reward-seeking behavior.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, DMSO/saline mixture)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal balance
-
-
Procedure:
-
Dissolve or suspend this compound in the sterile vehicle to the desired concentration.
-
Weigh each rat to calculate the injection volume.
-
Gently restrain the rat, exposing the lower abdominal quadrant.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.
-
Inject the calculated volume of the this compound solution.
-
Place the rat in the operant chamber for the behavioral task at a specified time after the injection (e.g., 60 minutes).[5]
-
Chronic Oral Administration in Drinking Water in Mice for Antidepressant-Like Effect Studies
-
Objective: To assess the long-term effects of this compound on depressive-like behaviors.
-
Materials:
-
This compound
-
Drinking water
-
Calibrated water bottles
-
-
Procedure:
-
Calculate the required concentration of this compound in the drinking water based on the average daily water consumption of the mice and the target daily dose (e.g., 20 mg/kg/day).[8][9]
-
Prepare the medicated drinking water and replace it fresh daily or weekly.[9]
-
Monitor water intake to ensure consistent dosing.
-
After the chronic treatment period (e.g., 21 or 28 days), conduct behavioral tests such as the forced swim test or novelty-suppressed feeding test.[8][9]
-
Visualizations
Caption: MCHR1 signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. SNAP-94847 [medbox.iiab.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist this compound - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 8. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage Administration of SNAP 94847
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral gavage administration of SNAP 94847, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist.[1][2] The protocols outlined below are intended for preclinical research in rodent models and are based on established methodologies.
This compound is orally active and has been utilized in various in vivo studies to investigate its effects on food-reinforced behavior, anxiety, and depression.[1][3][4][5] Proper preparation and administration are crucial for obtaining reliable and reproducible results.
I. Compound Specifications and Solubility
This compound is a potent MCHR1 antagonist with a high affinity for both mouse and rat receptors.[1] The hydrochloride salt form is often used in research due to its enhanced water solubility and stability.[1]
| Parameter | Value | Reference |
| Molecular Weight (HCl salt) | 515.03 g/mol | |
| Binding Affinity (Ki) | 2.2 nM | [1] |
| Binding Affinity (Kd) | 530 pM | [1][2] |
| Solubility | Soluble in DMSO and ethanol |
II. Pharmacokinetic Profile (Rats)
Understanding the pharmacokinetic properties of this compound is essential for designing experiments with appropriate dosing schedules and endpoints.
| Parameter | Value | Reference |
| Bioavailability (Oral) | 59% | [1] |
| Time to Significant Brain Penetration | 60 minutes | [3] |
| Brain to Plasma Ratio (at 4h post-dosing) | 2.3 | [3] |
| Elimination Half-life | 5.2 hours | [1][3] |
| Plasma Clearance | 4.2 L/hr/kg | [1] |
| Blood Clearance | 3.3 L/hr/kg | [1] |
III. Recommended Vehicle for Oral Gavage
The most commonly cited vehicle for the oral gavage of this compound is a 20% solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.[3][6][7] This vehicle is effective for solubilizing the compound for in vivo administration.
IV. Experimental Protocols
A. Preparation of Dosing Solution
This protocol describes the preparation of a 1 mg/mL dosing solution of this compound in 20% HPβCD. The concentration can be adjusted based on the desired dose and the body weight of the animals.
Materials:
-
This compound hydrochloride
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of HPβCD to make a 20% (w/v) solution in sterile water. For example, to prepare 10 mL of vehicle, weigh 2 g of HPβCD.
-
Add the HPβCD to a sterile conical tube.
-
Add the appropriate volume of sterile water (e.g., 10 mL).
-
Vortex thoroughly until the HPβCD is completely dissolved. Gentle warming may aid in dissolution.
-
-
Prepare the Dosing Solution:
-
Weigh the required amount of this compound hydrochloride. For a 1 mg/mL solution in 10 mL of vehicle, weigh 10 mg of the compound.
-
Add the weighed this compound to the prepared 20% HPβCD vehicle.
-
Vortex vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles before administration.
-
Prepare the dosing solution fresh daily before each experiment.[3]
-
B. Oral Gavage Administration Procedure
This protocol provides a general guideline for administering this compound via oral gavage to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
Gently but firmly restrain the animal.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Dosage Recommendations:
The appropriate dose of this compound will depend on the specific research question and animal model. The following doses have been used in published studies:
| Species | Dose Range (Oral) | Study Context | Reference |
| Rat | 3 - 30 mg/kg | Food-reinforced operant responding | |
| Rat | 1 - 10 mg/kg | MCH-evoked water drinking (corresponds to 30-60% MCH1 receptor occupancy) | |
| Rat & Mouse | 20 mg/kg | Locomotor activity, anxiety and depression models | [1][4] |
V. Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of SNAP 94847
Audience: Researchers, scientists, and drug development professionals.
Introduction
SNAP 94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein-coupled receptor involved in the regulation of energy balance, mood, and motivation.[1][2][3] Due to its potential therapeutic applications in anxiety, depression, and feeding disorders, this compound is a valuable tool in preclinical research.[1][4][5] This document provides detailed protocols for the intraperitoneal (IP) injection of this compound in rodent models, along with key quantitative data and a summary of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound.
Table 1: In Vitro Receptor Binding and Selectivity
| Parameter | Value | Species | Notes |
| Ki | 2.2 nM | Human MCHR1 | Potent antagonist activity.[2] |
| Kd | 530 pM | Human MCHR1 | High affinity for the receptor.[2] |
| Selectivity | >80-fold | over α1A adrenergic receptor | Demonstrates high selectivity.[2] |
| Selectivity | >500-fold | over D2 dopamine receptor | Demonstrates high selectivity.[2] |
Table 2: In Vivo Dosage and Administration
| Animal Model | Route of Administration | Dosage Range | Vehicle | Study Focus |
| Sprague-Dawley Rats | Intraperitoneal (IP) | 3 - 30 mg/kg | 20% 2-hydroxypropyl-β-cyclodextrin in sterile water | Food-reinforced operant responding.[6][7][8] |
| Sprague-Dawley Rats | Intraperitoneal (IP) | 20 mg/kg/day | Not specified | Locomotor responses to dopamine agonists.[4] |
| BALB/c Mice | Oral (p.o.) | 20 mg/kg/day | Not specified | Anxiety and depression models.[5][9] |
| BALB/c and CD-1 Mice | Oral (p.o.) | 20 mg/kg/day | Not specified | Locomotor responses to dopamine agonists.[4] |
| Rats | Intraperitoneal (IP) | 20 mg/kg | 10% DMSO and 30 mg/ml (2-Hydroxypropyl)-β-cyclodextrin in distilled water | In vivo chemogenetic manipulations.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound for IP injection in rodents using a common vehicle.
Materials:
-
This compound hydrochloride (powder)
-
2-hydroxypropyl-β-cyclodextrin (encapsin)
-
Sterile, distilled water or sterile saline
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dosage (e.g., 10 mg/kg) and the weight of the animals, calculate the total amount of this compound and the volume of the vehicle needed. The injection volume for mice is typically 10 ml/kg.[11]
-
Prepare the vehicle solution. Weigh the appropriate amount of 2-hydroxypropyl-β-cyclodextrin and dissolve it in sterile water to make a 20% (w/v) solution. For example, to make 10 ml of 20% encapsin solution, dissolve 2 g of encapsin in a final volume of 10 ml of sterile water.
-
Dissolve this compound in the vehicle. Weigh the calculated amount of this compound hydrochloride and add it to the 20% encapsin solution.
-
Ensure complete dissolution. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound under heat should be considered.
-
Sterile filter the final solution (optional but recommended). For maximum sterility, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution appropriately. Prepared solutions should be made fresh daily.[6] If short-term storage is necessary, consult the manufacturer's recommendations.
Protocol 2: Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for administering this compound via IP injection to mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-30 gauge)[12]
-
70% ethanol or other skin disinfectant
-
Gauze or cotton swabs
-
Appropriate animal restraint device or manual restraint proficiency
Procedure:
-
Animal Restraint: Gently restrain the mouse using a preferred method. The "three-fingers" restraint method is commonly used.[12] Ensure the mouse is held securely to prevent movement and injury during the injection.
-
Locate the Injection Site: Turn the restrained mouse so its abdomen is facing upwards. The injection site is in the lower right quadrant of the abdomen.[12][13] This location avoids the cecum and urinary bladder.
-
Disinfect the Injection Site: Wipe the injection site with a cotton swab or gauze soaked in 70% ethanol.[12][13]
-
Perform the Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin and abdominal wall.[12][13]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.[13]
-
Slowly inject the calculated volume of the this compound solution.
-
-
Withdraw the Needle and Monitor the Animal:
-
Withdraw the needle smoothly.
-
Return the mouse to its home cage.
-
Observe the animal for any signs of distress, bleeding, or adverse reactions immediately following the injection and at regular intervals afterward.
-
Visualizations
Signaling Pathway of MCHR1
References
- 1. SNAP-94847 [medbox.iiab.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Intranasal Delivery of SNAP 94847 in Rats
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are proposed methodologies based on the known physicochemical properties of SNAP 94847 and established procedures for intranasal drug delivery in rats. To date, no specific studies detailing the intranasal administration of this compound in rats have been published. Therefore, these protocols should be considered as a starting point for experimental design and will require optimization.
Introduction
This compound is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] In rodents, the MCH1 receptor is implicated in the regulation of anxiety, depression, and appetite.[2] Preclinical studies have demonstrated that this compound exhibits anxiolytic, antidepressant, and anorectic effects following oral and intraperitoneal administration.[3] Intranasal delivery is a non-invasive method that can facilitate direct nose-to-brain transport, bypassing the blood-brain barrier and potentially leading to a more rapid onset of action and reduced systemic side effects.[4]
These application notes provide a comprehensive, albeit hypothetical, framework for the formulation, administration, and evaluation of this compound via the intranasal route in rats.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing a suitable intranasal formulation.
| Property | Value | Reference |
| IUPAC Name | N-(3-[1-([4-(3,4-difluorophenoxy)phenyl]methyl)(4-piperidyl)]-4-methylphenyl)-2-methylpropanamide | [5] |
| Molecular Formula | C₂₉H₃₂F₂N₂O₂ | [3] |
| Molecular Weight | 478.6 g/mol | [3] |
| Solubility | Insoluble in PBS (pH 7.2); Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 10 mg/ml). The hydrochloride salt form generally offers enhanced water solubility and stability. | [3][6] |
MCH1 Receptor Signaling Pathway
This compound acts by blocking the MCH1 receptor, a G-protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor initiates two primary signaling cascades through its coupling to Gᵢ and Gᵩ proteins.[2][7] The antagonism by this compound prevents these downstream effects.
Experimental Protocols
Protocol 1: Formulation of this compound for Intranasal Administration
Objective: To prepare a stable solution of this compound suitable for intranasal administration in rats. Given its poor aqueous solubility, a co-solvent approach is recommended.
Materials:
-
This compound hydrochloride (for improved solubility)[6]
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.
-
-
Vehicle Preparation:
-
Prepare a co-solvent vehicle by mixing PEG 400 and sterile saline. A common starting ratio is 20% PEG 400 in saline. The final concentration of DMSO in the administered formulation should be kept low (ideally <10%) to minimize nasal irritation.
-
-
Final Formulation:
-
On the day of the experiment, dilute the this compound stock solution with the PEG 400/saline vehicle to the desired final concentration (e.g., 1-10 mg/mL).
-
For example, to prepare 1 mL of a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the vehicle.
-
Vortex thoroughly to ensure a homogenous solution.
-
Prepare a vehicle-only control solution using the same final concentrations of DMSO, PEG 400, and saline.
-
-
Quality Control:
-
Visually inspect the final formulation for any precipitation.
-
Measure the pH of the solution and adjust to a range of 5.5-6.5 if necessary to minimize nasal irritation.
-
Protocol 2: Intranasal Administration Procedure in Rats
Objective: To accurately deliver a defined volume of this compound formulation to the nasal cavity of a rat.
Materials:
-
Male Sprague Dawley or Wistar rats (220-280 g)
-
This compound formulation and vehicle control
-
Isoflurane anesthesia system
-
P20 or P100 micropipette with fine-point tips
-
Timer
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (e.g., 4-5% for induction, 1.5-2% for maintenance). Anesthesia is required to prevent the rat from sneezing and to ensure correct positioning.[8]
-
Confirm the depth of anesthesia by checking for the loss of the pedal withdrawal reflex.
-
-
Positioning:
-
Administration:
-
Set the micropipette to the desired volume. The total volume should not exceed 50 µL per rat (25 µL per nostril).[10][11]
-
Draw up the this compound formulation or vehicle.
-
Carefully insert the pipette tip just inside one nostril (approximately 1-2 mm).
-
Slowly dispense a small droplet (e.g., 5-10 µL) into the nostril, allowing the rat to inhale the liquid.[10]
-
Wait approximately 1 minute before administering the next droplet.
-
Alternate between nostrils until the full dose has been administered.[10]
-
-
Post-Administration Monitoring:
-
Keep the rat in the supine position for 5-10 minutes post-administration to allow for absorption.[8]
-
Monitor the animal continuously until it has fully recovered from anesthesia.
-
Return the animal to its home cage.
-
Protocol 3: Pharmacokinetic Study Design
Objective: To determine the concentration of this compound in the plasma and brain over time following intranasal administration.
Experimental Groups:
-
Group 1: Intranasal this compound (e.g., 5 mg/kg)
-
Group 2: Intravenous (IV) this compound (e.g., 1 mg/kg, for bioavailability calculation)
-
Group 3: Intranasal Vehicle
Procedure:
-
Administer this compound or vehicle as described in Protocol 2 (for the intranasal group) or via tail vein injection (for the IV group).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes post-dose), collect blood samples via cardiac puncture or from a cannulated vessel.[12]
-
Immediately following blood collection, euthanize the animals and perfuse the brain with ice-cold saline to remove residual blood.
-
Harvest the whole brain and specific regions of interest (e.g., olfactory bulb, hippocampus, prefrontal cortex).
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue samples.
-
Analyze plasma and brain homogenates for this compound concentrations using a validated analytical method such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and brain-to-plasma concentration ratios.
Protocol 4: Efficacy Evaluation in a Behavioral Model (Elevated Plus Maze)
Objective: To assess the anxiolytic-like effects of intranasally administered this compound. The Elevated Plus Maze (EPM) is a standard test for anxiety in rodents.[13][14]
Experimental Groups:
-
Group 1: Intranasal this compound (e.g., 1, 3, 10 mg/kg)
-
Group 2: Intranasal Vehicle
-
Group 3: Positive Control (e.g., Diazepam, administered intraperitoneally)
Procedure:
-
Administer the respective treatments to the rats. A typical pretreatment time for intranasal CNS drugs is 15-30 minutes before testing.
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an intranasal this compound study in rats, from formulation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. phcogj.com [phcogj.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
Preparation of SNAP 94847 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of SNAP 94847, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This guide details the chemical properties of this compound, provides protocols for dissolution in various solvents, and offers recommendations for storage to maintain compound integrity.
Introduction
This compound is a non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) with high affinity and selectivity.[1][2][3][4] It is a valuable tool for studying the physiological roles of the MCH system, including the regulation of energy balance, mood, and cognition.[5] The hydrochloride salt of this compound is often used in research due to its improved solubility and stability.[4] This document outlines the necessary steps to prepare stock solutions of this compound for both in vitro and in vivo applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The compound is available as a free base and as a hydrochloride salt. It is important to note the specific form being used, as the molecular weight will differ, affecting calculations.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₂₉H₃₂F₂N₂O₂ | C₂₉H₃₂F₂N₂O₂.HCl |
| Molecular Weight | 478.58 g/mol [3] | 515.03 g/mol [1] |
| Appearance | Solid[6] | Solid |
| Purity | ≥98%[7] | ≥98% (HPLC)[1] |
| Storage | Desiccate at room temperature or -20°C[6] | Desiccate at room temperature or -20°C[1] |
Solubility Data
This compound exhibits varying solubility depending on the solvent. For most applications, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (this compound Free Base) | Maximum Concentration (this compound Hydrochloride) | Notes |
| DMSO | 25 mg/mL[6][7] | 51.5 mg/mL (100 mM)[1] | Ultrasonic assistance may be required for complete dissolution.[2] |
| Ethanol | 10 mg/mL[6][7] | 51.5 mg/mL (100 mM)[1] | |
| Water | Insoluble | < 0.1 mg/mL[2] | The hydrochloride salt has slightly improved aqueous solubility but is still very low. |
| PBS (pH 7.2) | Insoluble[7] | - | |
| DMF | Insoluble[7] | - |
Experimental Protocols
Materials and Equipment
-
This compound (or this compound hydrochloride)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Inert gas (e.g., argon or nitrogen) (recommended)[6]
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride. Adjust calculations accordingly if using the free base form.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution of this compound hydrochloride (MW: 515.03 g/mol ), the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 515.03 g/mol = 0.00515 g = 5.15 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 5.15 mg of this compound hydrochloride using a calibrated analytical balance. To minimize static, use an anti-static weigh boat or dish.
-
-
Dissolution:
-
Transfer the weighed compound to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[2]
-
For long-term stability, it is recommended to purge the vial with an inert gas before sealing.[6]
-
-
Storage:
Preparation of Working Solutions
For cell-based assays, the high concentration of DMSO in the stock solution may be toxic to cells. Therefore, it is crucial to dilute the stock solution to a final working concentration where the DMSO percentage is typically less than 0.1%.
Signaling Pathway Inhibition Workflow
Caption: Inhibition of the MCHR1 signaling pathway by this compound.
Procedure for preparing a 10 µM working solution:
-
Perform a serial dilution of the 10 mM stock solution in the appropriate cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).
-
Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Add the working solution to your cell culture to achieve the desired final concentration.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[3][6]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[6]
By following these guidelines, researchers can confidently prepare this compound stock solutions, ensuring the accuracy and reproducibility of their experiments.
References
- 1. This compound hydrochloride | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SNAP-94847 [medbox.iiab.me]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
SNAP 94847: Comprehensive Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of SNAP 94847, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in various solvents. This document also includes protocols for the preparation of stock and working solutions to aid in experimental design and execution.
Introduction
This compound is a valuable research tool for investigating the physiological roles of the MCH system, which is implicated in the regulation of energy balance, mood, and motivation.[1][2] As a selective MCHR1 antagonist, this compound has demonstrated anxiolytic-like and antidepressant-like activities in preclinical models.[3][4] It has been shown to decrease food-reinforced operant responding and is orally active.[1][5] Understanding its solubility and proper handling is crucial for accurate and reproducible experimental results.
Solubility of this compound
The solubility of this compound can vary slightly between its free base and hydrochloride salt forms, as well as between different suppliers and batches.[6][7] The hydrochloride salt generally offers enhanced water solubility and stability.[7] The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Form | Concentration (mg/mL) | Concentration (mM) | Source(s) |
| DMSO | Hydrochloride | 51.5 | 100 | Tocris Bioscience[1] |
| Free Base | 25 | ~52.2 | Cayman Chemical[2][8] | |
| Not Specified | 20 | ~41.8 | Sigma-Aldrich[3][9] | |
| Ethanol | Hydrochloride | 51.5 | 100 | Tocris Bioscience[1] |
| Free Base | 10 | ~20.9 | Cayman Chemical[2][8] | |
| DMF | Free Base | Insoluble | Insoluble | Cayman Chemical[2] |
| PBS (pH 7.2) | Free Base | Insoluble | Insoluble | Cayman Chemical[2] |
Note: The molecular weight of this compound (free base) is approximately 478.6 g/mol , and the hydrochloride salt is approximately 515.03 g/mol .[1][8] These values are used for the approximate molar concentration calculations. Always refer to the batch-specific molecular weight provided on the certificate of analysis.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride (MW: 515.03 g/mol , refer to batch-specific value)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound hydrochloride. For a 10 mM solution with 5.15 mg of compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to facilitate dissolution if necessary.[6] Visually inspect the solution to ensure it is clear and free of particulates.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[6] When stored properly, the compound is stable for at least four years as a solid.[8]
Preparation of Working Solutions
For cell-based assays or in vivo studies, the DMSO stock solution is typically diluted into an aqueous buffer or cell culture medium. It is important to note that this compound has poor aqueous solubility.[2] Therefore, the final concentration of DMSO in the working solution should be kept as low as possible to avoid solvent-induced artifacts and precipitation of the compound. A final DMSO concentration of less than 0.1% is generally recommended for most cell culture experiments.
Signaling Pathway of this compound
This compound acts as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR). By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), this compound inhibits the downstream signaling cascades initiated by MCH. This antagonism has been linked to an increased sensitivity of postsynaptic dopamine D2/D3 receptors, which may contribute to its antidepressant-like effects.[10][11] Furthermore, MCHR1 antagonism can block MCH-evoked release of adrenocorticotropic hormone (ACTH).[12]
Caption: this compound blocks MCH binding to MCHR1, impacting downstream signaling.
References
- 1. This compound hydrochloride | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SNAP-94847 ≥98% (HPLC) | 487051-12-7 [sigmaaldrich.com]
- 4. ovid.com [ovid.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Long-Term Stability of SNAP-94847 Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of appetite, mood, and energy homeostasis. As a valuable tool in neuroscience and metabolic research, understanding the long-term stability of SNAP-94847 solutions is critical for ensuring the reproducibility and accuracy of experimental results. These application notes provide a comprehensive guide to the preparation, storage, and assessment of SNAP-94847 solutions to maintain their integrity over time.
Chemical Properties and Solubility
| Property | Value | Source |
| Chemical Name | N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methyl-propanamide | [1] |
| Molecular Formula | C₂₉H₃₂F₂N₂O₂ | [1] |
| Molecular Weight | 478.6 g/mol | [1] |
| Solubility (Free Base) | DMSO: 25 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): Insoluble | [1] |
| Solubility (HCl Salt) | DMSO: 100 mM, Ethanol: 100 mM | [2] |
Recommended Storage Conditions
Proper storage is paramount to preserving the stability of SNAP-94847. Both the solid form and solutions should be stored with care to prevent degradation.
Solid Form: For long-term storage of solid SNAP-94847, it is recommended to store the compound at -20°C, where it is stable for at least four years.[1] The hydrochloride salt should be stored desiccated at room temperature.[2]
In Solution: Once dissolved, the stability of SNAP-94847 can be influenced by the solvent, temperature, and exposure to light. For stock solutions prepared in solvents like DMSO or ethanol, the following storage conditions are recommended:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Avoid multiple freeze-thaw cycles. |
It is best practice to prepare fresh working solutions from a frozen stock for each experiment to ensure maximal potency and consistency.[3]
MCHR1 Signaling Pathway Antagonized by SNAP-94847
SNAP-94847 exerts its effects by blocking the downstream signaling of the MCHR1 receptor. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 can couple to different G-proteins (Gᵢ, G₀, and Gբ) to initiate intracellular signaling cascades. These pathways modulate neuronal activity and other cellular functions. By antagonizing this receptor, SNAP-94847 inhibits these downstream effects.
References
Application Notes and Protocols: Acute vs. Chronic Administration of SNAP 94847 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SNAP 94847, a selective melanin-concentrating hormone 1 (MCH1) receptor antagonist, in preclinical behavioral research. This document details the differential effects of acute and chronic administration of this compound across various behavioral paradigms relevant to the study of feeding behavior, anxiety, and depression. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are included to facilitate the design and execution of future studies.
Introduction
This compound is a potent and selective antagonist of the MCH1 receptor, which is primarily expressed in the brain and implicated in the regulation of energy homeostasis, mood, and anxiety.[1][2][3][4] The melanin-concentrating hormone (MCH) system is a key target for the development of therapeutics for obesity, anxiety, and depressive disorders. Understanding the behavioral effects of MCH1 receptor blockade through compounds like this compound is crucial for advancing these therapeutic strategies. This document contrasts the behavioral outcomes of single-dose (acute) versus repeated-dose (chronic) administration of this compound in rodents.
MCH1 Receptor Signaling Pathway
The MCH1 receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gi and Gq.[5][6][7] Activation of the MCH1 receptor by its endogenous ligand, MCH, initiates intracellular signaling cascades that ultimately modulate neuronal activity. Blockade of this receptor by this compound prevents these downstream effects.
Figure 1: MCH1 Receptor Signaling Pathway.
Data Presentation: Acute vs. Chronic Effects of this compound
The following tables summarize the quantitative effects of acute and chronic administration of this compound across various behavioral paradigms.
Table 1: Effects on Feeding Behavior
| Behavioral Test | Species | Administration | Dose (mg/kg) | Route | Key Findings | Citations |
| Operant Responding for High-Fat Food | Rat | Acute | 3-30 | i.p. | Decreased number of pellets earned at the highest dose (30 mg/kg). | [5][8][9][10] |
| MCH-Induced Reinstatement of Food Seeking | Rat | Acute | 30 | i.p. | Blocked MCH-induced reinstatement of food seeking. | [5][8][9][10] |
| Pellet-Priming, Cue, or Yohimbine-Induced Reinstatement | Rat | Acute | 15-30 | i.p. | No effect on reinstatement induced by these stimuli. | [5][8][9][10] |
| Home Cage Food Consumption | Mouse | Not Specified | 5 (in combination with rimonabant) | Not Specified | Reduced food intake and body weight in a diet-induced obesity model. | [4] |
Table 2: Effects on Anxiety-Like Behavior
| Behavioral Test | Species | Administration | Dose (mg/kg/day) | Route | Key Findings | Citations |
| Light/Dark Box Test | Mouse | Acute | 20 | p.o. | Significantly increased time spent in the light compartment. | [11][12] |
| Light/Dark Box Test | Mouse | Chronic (28 days) | 20 | p.o. | Significantly increased time spent in the light compartment. | [11][12] |
| Novelty Suppressed Feeding | Mouse | Acute | 20 | p.o. | Anxiolytic/antidepressant-like effect observed. | [11] |
| Novelty Suppressed Feeding | Mouse | Chronic (28 days) | 20 | p.o. | Anxiolytic/antidepressant-like effect observed. | [11] |
Table 3: Effects on Depressive-Like Behavior and Locomotor Activity
| Behavioral Test | Species | Administration | Dose (mg/kg/day) | Route | Key Findings | Citations |
| Forced Swim Test | Mouse | Acute & Chronic (28 days) | 20 | p.o. | No significant effect on immobility time. | [11] |
| Forced Swim Test | Rat | Acute | 30 | p.o. | Attenuated behavioral effects of forced swim stress. | [13][14] |
| Chronic Mild Stress | Rat | Chronic (1-5 weeks) | 1 (BID) | p.o. | Restored baseline sucrose intake. | [13][14] |
| Quinpirole-Induced Locomotor Activity | Rat | Acute (1 h) | 20 | Not Specified | No significant effect. | [11][15] |
| Quinpirole-Induced Locomotor Activity | Rat | Chronic (2 weeks) | 20 | Not Specified | Significant increase in quinpirole-induced locomotor activity. | [11][15] |
| Quinpirole-Induced Locomotor Activity | Mouse (BALB/c) | Acute (1 h) | 20 | Not Specified | No significant effect. | [11][15] |
| Quinpirole-Induced Locomotor Activity | Mouse (BALB/c) | Chronic (7 & 21 days) | 20 | Not Specified | Marked increase in quinpirole-induced locomotor activity. | [11][15] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
General Preparation of this compound
This compound is typically administered as a suspension. A common vehicle for intraperitoneal (i.p.) injection is distilled water containing 10% DMSO and 30 mg/mL of (2-Hydroxypropyl)-β-cyclodextrin.[16] For oral (p.o.) administration, it can be suspended in a 0.5% methylcellulose solution. The final injection volume is typically 1 ml/kg for i.p. administration in rats.[8]
Figure 2: General Workflow for this compound Formulation.
Operant Responding for High-Fat Food
Objective: To assess the effect of this compound on the motivation to work for a palatable food reward.
Apparatus: Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.
Procedure:
-
Food Restriction: Rats are typically food-restricted to 85-90% of their free-feeding body weight.
-
Training:
-
Rats are trained to press an active lever for the delivery of a high-fat food pellet on a fixed-ratio schedule (e.g., FR1, meaning one press yields one pellet).
-
Each pellet delivery can be paired with a cue light and/or tone.
-
Presses on an inactive lever are recorded but have no programmed consequences.
-
Training sessions are conducted daily for a set duration (e.g., 1-2 hours) until stable responding is achieved.
-
-
Testing (Acute Administration):
-
On the test day, rats are pre-treated with this compound or vehicle at a specified time before the session (e.g., 60 minutes prior to the start).
-
The operant responding session is then conducted as in training.
-
The primary measure is the number of active lever presses and pellets earned.
-
-
Reinstatement of Food Seeking:
-
Following stable operant responding, the behavior is extinguished by no longer providing food pellets for lever presses.
-
Once responding is low and stable, a reinstatement test is conducted.
-
Reinstatement can be induced by a priming injection of MCH, non-contingent delivery of a few food pellets, presentation of the conditioned cues, or a stressor like yohimbine.
-
This compound or vehicle is administered prior to the reinstatement session to assess its effect on the reinstatement of food-seeking behavior.
-
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[17][18][19]
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.[17]
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: this compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).
-
Testing:
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
The session is recorded by an overhead video camera.
-
-
Data Analysis:
-
The primary measures are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these measures is indicative of an anxiolytic-like effect.
-
Total distance traveled can be used as a measure of general locomotor activity.
-
Forced Swim Test (FST)
Objective: To assess depressive-like behavior in rodents. The test is based on the principle of behavioral despair, where animals cease escape-oriented behaviors when placed in an inescapable stressful situation.[20][21][22]
Apparatus: A cylindrical container filled with water.[22]
Procedure:
-
Pre-test (for rats): On the first day, rats are placed in the water-filled cylinder for 15 minutes.
-
Test (24 hours later):
-
This compound or vehicle is administered at a specified time before the test session (e.g., 60 minutes).
-
Animals are placed in the water for a 5-6 minute session.
-
The session is video-recorded.
-
-
Data Analysis:
-
The duration of immobility (floating with only minimal movements to keep the head above water) is scored, typically during the last 4 minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Novelty Suppressed Feeding (NSF)
Objective: To assess anxiety- and depressive-like behavior. This test creates a conflict between the drive to eat and the fear of a novel, brightly lit environment.[23][24][25][26]
Procedure:
-
Food Deprivation: Animals are food-deprived for 24 hours prior to the test.
-
Drug Administration: For chronic studies, this compound is administered daily for a specified period (e.g., 28 days). For acute studies, a single dose is given before the test.
-
Testing:
-
A single food pellet is placed in the center of a brightly lit, open-field arena.
-
The animal is placed in a corner of the arena.
-
The latency to begin eating the food pellet is recorded (up to a maximum time, e.g., 5-10 minutes).
-
-
Home Cage Feeding: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a short period (e.g., 5 minutes) is measured to control for effects on appetite.
-
Data Analysis:
-
A decrease in the latency to eat in the novel environment is indicative of an anxiolytic/antidepressant-like effect.
-
Light/Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.[27][28][29][30]
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[29]
Procedure:
-
Habituation: Animals are habituated to the testing room.
-
Drug Administration: this compound or vehicle is administered prior to the test.
-
Testing:
-
The animal is placed in the center of the light compartment and allowed to explore freely for a set duration (e.g., 5-10 minutes).
-
The session is recorded.
-
-
Data Analysis:
-
The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.
-
An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.
-
The number of transitions can provide information about locomotor activity.
-
Figure 3: General Experimental Workflow for Behavioral Studies.
Conclusion
The MCH1 receptor antagonist this compound exhibits distinct behavioral profiles following acute versus chronic administration in rodents. Acutely, it demonstrates efficacy in reducing food-motivated behaviors and anxiety-like phenotypes. Chronic administration appears necessary to induce sensitization of the dopamine system, a characteristic shared with some clinical antidepressants. These findings highlight the therapeutic potential of MCH1 receptor antagonism for a range of neuropsychiatric and metabolic disorders and underscore the importance of considering the duration of treatment in preclinical assessments. The protocols and data presented herein provide a valuable resource for researchers investigating the MCH system and the development of novel therapeutics targeting the MCH1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elevated plus maze protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Figure 2 from MCH receptors/gene structure-in vivo expression | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. samuelslab.com [samuelslab.com]
- 24. researchwithrutgers.com [researchwithrutgers.com]
- 25. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessing the effects of stress on feeding behaviors in laboratory mice | eLife [elifesciences.org]
- 27. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mmpc.org [mmpc.org]
- 29. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 30. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Utilizing SNAP 94847 in Operant Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G protein-coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of feeding behavior, energy homeostasis, mood, and reward pathways.[2][3][4] As an MCHR1 antagonist, this compound has been instrumental in elucidating the role of the MCH system in these processes. In preclinical research, this compound has demonstrated anxiolytic and antidepressant-like effects and has been shown to reduce food consumption.[1][5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in operant conditioning paradigms. The focus is on leveraging this compound to investigate the motivational and rewarding aspects of food and other reinforcers.
Mechanism of Action: MCHR1 Signaling
MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates intracellular signaling cascades through coupling with G(i) and G(q) proteins.[3][7][8] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[2][8] Furthermore, MCHR1 activation can modulate the extracellular signal-regulated kinase (ERK) pathway.[7][8] this compound acts by competitively binding to MCHR1, thereby blocking these downstream signaling events initiated by MCH.
Data Presentation: Effects of this compound on Operant Responding
The following tables summarize the quantitative effects of this compound on food-reinforced operant responding and reinstatement of food-seeking behavior in rats, based on findings from key studies.
Table 1: Effect of this compound on High-Fat Food-Reinforced Operant Responding [9][10]
| Treatment Group | Dose (mg/kg, i.p.) | Number of Pellets Earned (Mean ± SEM) |
| Vehicle | 0 | 105 ± 8 |
| This compound | 3 | 98 ± 7 |
| This compound | 10 | 92 ± 9 |
| This compound | 30 | 75 ± 10 * |
* Indicates a statistically significant decrease compared to the vehicle group.
Table 2: Effect of this compound on Reinstatement of Food Seeking [9][10]
| Reinstatement Condition | Pre-treatment | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) |
| MCH-induced (20 µg, i.c.v.) | Vehicle | 0 | 45 ± 5 |
| MCH-induced (20 µg, i.c.v.) | This compound | 30 | 15 ± 3 * |
| Pellet-priming | Vehicle | 0 | 38 ± 4 |
| Pellet-priming | This compound | 30 | 35 ± 5 |
| Cue-induced | Vehicle | 0 | 42 ± 6 |
| Cue-induced | This compound | 30 | 40 ± 7 |
| Yohimbine-induced (2 mg/kg) | Vehicle | 0 | 50 ± 8 |
| Yohimbine-induced (2 mg/kg) | This compound | 30 | 48 ± 9 |
* Indicates a statistically significant decrease compared to the vehicle pre-treatment group under the same reinstatement condition.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound in common operant conditioning paradigms.
Protocol 1: Food-Reinforced Operant Responding
This protocol is designed to assess the effect of this compound on the motivation to work for a palatable food reward.
Materials:
-
Operant conditioning chambers equipped with levers, a food pellet dispenser, and a cue light.
-
High-fat food pellets (e.g., 35% fat).[10]
-
This compound hydrochloride (Tocris Bioscience or equivalent).[11]
-
Vehicle solution (e.g., distilled water with 10% DMSO and 30 mg/mL of beta-cyclodextrin).[11]
-
Male Long-Evans rats (or other appropriate rodent strain).
Procedure:
-
Food Restriction and Habituation:
-
Individually house the rats and maintain them on a restricted diet (e.g., 16 g/day of standard chow) to maintain approximately 85-90% of their free-feeding body weight.[10][12] Water should be available ad libitum.
-
Handle the rats daily for at least 5 minutes for a week prior to training to acclimate them to the experimenter.
-
-
Training:
-
Train the rats to press a designated "active" lever for a high-fat food pellet on a fixed-ratio (FR) schedule (e.g., FR1, where one press yields one pellet), gradually increasing the ratio if necessary (e.g., to FR3).
-
Each pellet delivery should be paired with a cue (e.g., illumination of a cue light).
-
Conduct training sessions for 3 hours per day, every other day, for approximately 14 sessions, or until stable responding is achieved.[10]
-
-
Drug Administration and Testing:
-
Dissolve this compound in the vehicle solution.
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to the test session.[9]
-
Place the rat in the operant chamber and record the number of active lever presses and pellets earned over a 3-hour session.
-
A within-subjects design is recommended, where each rat receives all drug doses and vehicle in a counterbalanced order, with at least a 48-hour washout period between tests.[9]
-
Protocol 2: Reinstatement of Food Seeking
This protocol assesses the effect of this compound on the relapse to food-seeking behavior after a period of extinction.
Procedure:
-
Acquisition and Extinction:
-
Train the rats on a food-reinforced operant task as described in Protocol 1.
-
Following stable acquisition, begin extinction training. During these sessions, lever pressing no longer results in the delivery of food pellets or the presentation of the cue.
-
Continue extinction sessions (e.g., 3 hours daily) for 10-17 days, or until responding on the active lever is significantly reduced (e.g., less than 20% of the acquisition baseline).[10]
-
-
Reinstatement Testing:
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 60 minutes before the reinstatement test.[9]
-
Induce reinstatement using one of the following methods:
-
MCH-induced: Administer MCH (e.g., 20 µg) intracerebroventricularly (i.c.v.) immediately before placing the rat in the chamber.[10]
-
Pellet-priming: Deliver a small number of non-contingent food pellets (e.g., 3 pellets) at the beginning of the session.[10]
-
Cue-induced: Present the cue light that was previously paired with food delivery, contingent on an active lever press.[10]
-
Stress-induced: Administer a pharmacological stressor such as yohimbine (e.g., 2 mg/kg, i.p.) prior to the session.[10]
-
-
Record the number of active and inactive lever presses during the test session (typically 1-2 hours).
-
Concluding Remarks
Systemic administration of the MCHR1 antagonist this compound has been shown to decrease responding for high-fat food and to specifically block MCH-induced reinstatement of food seeking.[9][10] However, it appears to have minimal effect on reinstatement induced by food priming, cues, or stress.[9][10] These findings suggest that MCHR1 signaling is critically involved in the motivational aspects of food reward under specific conditions. The provided protocols offer a standardized framework for researchers to further investigate the role of the MCH system in reward, motivation, and addiction-related behaviors using this compound. Careful consideration of the experimental design, including appropriate controls and counterbalancing, is essential for obtaining robust and interpretable data.
References
- 1. SNAP-94847 [medbox.iiab.me]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 4. Mchr1 melanin-concentrating hormone receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist this compound - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 6. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic antagonists impair multiple aspects of operant discrimination learning and performance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SNAP 94847 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SNAP 94847.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility and handling of this compound and its hydrochloride salt.
1. What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound and its hydrochloride salt.[1][2][3][4][5] Ethanol can also be used.[1][4]
2. I am having trouble dissolving this compound in DMSO. What can I do?
If you encounter solubility issues with this compound in DMSO, the following steps may help:
-
Ultrasonication: Using an ultrasonic bath can aid in the dissolution of the compound.[6]
-
Warming: Gently warming the solution can also improve solubility. One supplier suggests that warming may be necessary, and another indicates that heating to 60°C can be attempted, although water solubility remains very low.[3][6]
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Absorbed water can reduce the solubility of compounds.[7] Always use fresh, anhydrous DMSO for the best results.
3. What is the maximum concentration of this compound that can be achieved in common solvents?
The solubility of this compound can vary slightly between its free base and hydrochloride salt forms, and even between different batches.[3][8] The hydrochloride salt form generally has better water solubility and stability.[8] Below is a summary of reported solubility data.
Table 1: Solubility of this compound
| Form | Solvent | Maximum Concentration |
| This compound (Free Base) | DMSO | 25 mg/mL |
| Ethanol | 10 mg/mL | |
| DMF | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Data sourced from multiple suppliers.[1][3]
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 51.5 - 250 mg/mL | 100 - 485.41 mM |
| Ethanol | 51.5 mg/mL | 100 mM |
| Water | < 0.1 mg/mL (Insoluble) | - |
Data sourced from multiple suppliers.[4][6] Note: Higher concentrations in DMSO may require ultrasonication.[6]
4. How should I prepare this compound for in vivo animal studies?
For oral administration in animal models, this compound hydrochloride needs to be prepared in a suitable vehicle.[6] Direct dissolution in aqueous solutions is not feasible due to its low water solubility.[6] A common method involves creating a suspension or a clear solution using a multi-component solvent system.
Here are some reported vehicle formulations for in vivo use:
-
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[6]
-
10% DMSO >> 90% (20% SBE-β-CD in saline)[6]
-
10% DMSO >> 90% corn oil[6]
5. What is the correct way to store this compound?
Proper storage is crucial to maintain the stability and activity of the compound.
-
Solid Form: Store the solid powder at -20°C for long-term storage (≥ 4 years) or at 4°C for shorter periods, always in a sealed container away from moisture.[1][2][6] Some suppliers recommend desiccating at room temperature.[4]
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6] Ensure the container is sealed to prevent evaporation and moisture absorption.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound Hydrochloride
This protocol is based on a molecular weight of 515.03 g/mol for this compound hydrochloride.[4][6]
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh the Compound: Accurately weigh out a specific mass of this compound hydrochloride. For example, weigh 5.15 mg of the compound.
-
Add Solvent: To the 5.15 mg of powder, add 1 mL of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes. Gentle warming can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Signaling Pathway and Mechanism of Action
This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[4][8][9] MCHR1 is a G protein-coupled receptor (GPCR) that couples to G(i) and G(q) proteins to modulate downstream signaling pathways.[10][11][12] By blocking MCHR1, this compound inhibits these signaling cascades, which are involved in regulating energy homeostasis, mood, and motivation.[9][13][14][15]
References
- 1. caymanchem.com [caymanchem.com]
- 2. SNAP-94847 hydrochloride | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound hydrochloride | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 5. SNAP-94847 ≥98% (HPLC) | 487051-12-7 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SNAP-94847 [medbox.iiab.me]
- 10. researchgate.net [researchgate.net]
- 11. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist this compound - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 15. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Data After SNAP 94847 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MCHR1 antagonist, SNAP 94847. The information is presented in a question-and-answer format to directly address common issues encountered during behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It functions by binding to MCHR1 and preventing the endogenous ligand, melanin-concentrating hormone (MCH), from activating it. This blockade modulates the downstream effects of MCH signaling, which is involved in regulating feeding behavior, energy homeostasis, mood, and emotional responses.
Q2: What are the expected behavioral effects of this compound in rodents?
A2: Based on preclinical studies, this compound is expected to exhibit anxiolytic (anxiety-reducing) and antidepressant-like effects.[1] Additionally, it has been shown to reduce food-reinforced operant responding.[2] Depending on the experimental context and dosage, it may also influence locomotor activity.
Q3: What are the recommended routes of administration and dosages for this compound?
A3: this compound has been effectively administered through various routes, including oral gavage (p.o.), intraperitoneal (i.p.), and intranasal administration.[1][3] Effective doses can range from 3 mg/kg to 30 mg/kg, depending on the route of administration and the specific behavioral paradigm.[2][4] It is crucial to conduct dose-response studies to determine the optimal dose for your specific experimental conditions.
Q4: What is the pharmacokinetic profile of this compound?
A4: Following oral administration in rats, this compound demonstrates good bioavailability and significant brain penetration. Doses between 3 and 30 mg/kg have been shown to achieve substantial brain penetration within 60 minutes.[2] The elimination half-life is approximately 5.2 hours in rats.[2]
Troubleshooting Guides
Troubleshooting Unexpected Behavioral Results
Q5: We administered this compound but did not observe the expected anxiolytic effect in the elevated plus-maze. What could be the reason?
A5: Several factors could contribute to a lack of anxiolytic effect:
-
Dosage: The dose might be too low or too high, falling outside the therapeutic window. A comprehensive dose-response study is recommended.
-
Timing of Administration: The behavioral test might have been conducted too early or too late relative to the peak brain concentration of the compound. Given its pharmacokinetic profile, testing around 60 minutes post-administration is a reasonable starting point.[2]
-
Animal Strain: Behavioral responses to pharmacological agents can be strain-dependent. For instance, some studies have shown that CD-1 mice do not exhibit the same locomotor response to this compound as BALB/c mice.[5][6] Ensure the strain you are using is responsive to MCHR1 modulation for the behavior of interest.
-
Baseline Anxiety Levels: If the baseline anxiety of your animals is too low, it may be difficult to detect an anxiolytic effect. Ensure your experimental conditions are sufficiently anxiogenic.
-
Habituation: Excessive handling or habituation to the testing environment can reduce baseline anxiety, masking the effects of the drug.
Q6: We observed a significant increase in locomotor activity after this compound administration, which is confounding our interpretation of other behavioral tests. How should we address this?
A6: Increased locomotion can be an intrinsic effect of MCHR1 antagonism.[1] To dissect this from other behavioral effects:
-
Control for Locomotion: Always include an open field test in your battery of behavioral assays to independently measure locomotor activity.[7][8][9] The data from this test can be used as a covariate in the statistical analysis of other tests.
-
Dose Adjustment: A lower dose of this compound might be sufficient to induce anxiolytic or antidepressant effects without significantly increasing locomotion.
-
Test-Specific Parameters: In assays like the elevated plus-maze, analyze the percentage of time spent in the open arms in addition to the absolute time. This can help normalize for overall increases in activity.
Q7: The antidepressant-like effects of this compound in the forced swim test are not consistent in our hands. Why might this be?
A7: The forced swim test can be sensitive to various experimental parameters:
-
Protocol Variations: The duration of the pre-test and the test itself, as well as water temperature, can influence the outcome.[10][11][12][13][14] Adhere to a standardized and well-validated protocol.
-
Strain and Sex Differences: As with anxiety models, the genetic background and sex of the animals can impact their response.[15]
-
Acute vs. Chronic Dosing: Some studies report antidepressant-like effects after acute administration, while others may require chronic dosing to observe a significant effect.[16]
-
Behavioral Scoring: Ensure that the scoring of immobility, swimming, and climbing is done by a trained observer who is blind to the experimental conditions to avoid bias.
Logical Flow for Troubleshooting
Caption: Troubleshooting flowchart for unexpected results.
Data Presentation
Table 1: Summary of this compound Effects in Different Behavioral Paradigms
| Behavioral Test | Species/Strain | Dose and Route | Key Findings | Reference |
| Anxiety Models | ||||
| Elevated Plus Maze | Wistar Rats | Intranasal | Decreased time in closed arms | [1][3] |
| Light/Dark Box | BALB/cJ Mice | 20 mg/kg p.o. | Increased time in the light compartment (acute & chronic) | [16][17] |
| Novelty Suppressed Feeding | 129S6/SvEvTac Mice | 20 mg/kg/day p.o. | Anxiolytic/antidepressant-like effect (acute & chronic) | [16] |
| Depression Models | ||||
| Forced Swim Test | Wistar Rats | Intranasal | Decreased immobility time, increased passive swimming | [1][3] |
| Forced Swim Test | BALB/cJ Mice | 20 mg/kg p.o. | No effect observed | [16] |
| Locomotor Activity | ||||
| Open Field Test | Wistar Rats | Intranasal | Increased locomotion time and squares crossed | [1] |
| Quinpirole-induced Locomotion | Sprague-Dawley Rats | 20 mg/kg/day p.o. | Increased locomotor response after chronic treatment | [5][6] |
| Quinpirole-induced Locomotion | CD-1 Mice | 20 mg/kg/day p.o. | No modification of quinpirole response | [5][6] |
| Feeding Behavior | ||||
| Operant Responding | Long-Evans Rats | 3-30 mg/kg i.p. | Decreased responding for high-fat food | [2][4] |
| Reinstatement of Food Seeking | Long-Evans Rats | 30 mg/kg i.p. | No effect on pellet-priming, cue, or yohimbine-induced reinstatement | [2][4] |
Experimental Protocols
Elevated Plus Maze (EPM)
This test assesses anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[18][19][20][21][22]
-
Apparatus: A plus-shaped maze with two open arms and two perpendicular closed arms, elevated from the floor. For mice, arms are typically 25-30 cm long and 5 cm wide.[19]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes before the test.[20]
-
Administer this compound or vehicle at the appropriate time before the test (e.g., 60 minutes for oral administration).
-
Place the animal in the center of the maze, facing an open arm.[22]
-
Allow the animal to explore the maze for a 5-minute session.[18]
-
Record the session using a video camera for later analysis.
-
-
Key Parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess locomotor activity).
-
Forced Swim Test (FST)
This test is used to screen for antidepressant-like activity by assessing the animal's mobility in an inescapable cylinder of water.[10][11][12][13][14]
-
Apparatus: A transparent cylinder (e.g., 50 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[13]
-
Procedure:
-
Administer this compound or vehicle.
-
For a two-day protocol (common for rats), place the animal in the water for a 15-minute pre-test session on day 1.[12][13]
-
On day 2, 24 hours later, place the animal back in the water for a 5-minute test session. For mice, a single 6-minute session is often used.[11]
-
Record the session for scoring.
-
-
Key Parameters:
-
Immobility: Time the animal spends making only the movements necessary to keep its head above water.
-
Swimming: Time spent in active swimming movements.
-
Climbing: Time spent making active climbing movements against the wall of the cylinder.
-
Open Field Test (OFT)
This test measures general locomotor activity and can also be used to assess anxiety-like behavior.[7][8][9]
-
Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls to prevent escape.[7] The arena is typically divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Key Parameters:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Signaling Pathways and Workflows
MCHR1 Signaling Pathway
Caption: MCHR1 signaling cascade upon activation and inhibition.
Experimental Workflow
Caption: General workflow for behavioral testing with this compound.
References
- 1. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist this compound - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 2. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.eco-vector.com [journals.eco-vector.com]
- 4. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. conductscience.com [conductscience.com]
- 15. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. mmpc.org [mmpc.org]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
SNAP-94847 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for SNAP-94847, a selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This guide is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and pitfalls during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is SNAP-94847 and what is its primary mechanism of action?
SNAP-94847 is a potent and selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] It binds with high affinity to MCHR1, thereby blocking the downstream signaling pathways initiated by the endogenous ligand, melanin-concentrating hormone (MCH).[3][4] MCHR1 is a G-protein-coupled receptor (GPCR) that couples to Gi and Gq proteins, and its activation can lead to the inhibition of cAMP accumulation and stimulation of intracellular calcium flux.[4]
Q2: What are the primary research applications of SNAP-94847?
SNAP-94847 is primarily used in preclinical research to investigate the role of the MCH system in various physiological and pathological processes. In animal models, it has demonstrated anxiolytic, antidepressant, and anorectic (appetite-suppressing) effects.[1][2][5] It is often used in studies related to anxiety, depression, obesity, and reward pathways.[5][6]
Q3: What is the difference between SNAP-94847 and SNAP-94847 hydrochloride?
SNAP-94847 is the free base form of the compound, while SNAP-94847 hydrochloride is the salt form. While both forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt generally has enhanced water solubility and stability.[3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral results in animal studies.
Possible Cause 1: Route of Administration. The route of administration can significantly impact the bioavailability and efficacy of SNAP-94847. Studies have utilized both oral (p.o.) and intraperitoneal (i.p.) injections.[6][7] Oral administration has shown good bioavailability (59%) and a half-life of 5.2 hours in rats.[3] However, parenteral routes like i.p. injections may achieve higher plasma levels more rapidly.[6] The choice of administration route should be consistent within an experiment and justified based on the desired pharmacokinetic profile.
Possible Cause 2: Animal Strain Differences. Different rodent strains can exhibit varied responses to SNAP-94847. For instance, chronic treatment with SNAP-94847 sensitized the locomotor effects of a dopamine D2/D3 agonist in BALB/c mice but failed to do so in CD-1 mice.[8] It is crucial to consider the genetic background of the animals and to consult literature for strain-specific effects.
Possible Cause 3: Acute vs. Chronic Dosing. The duration of treatment can influence the observed effects. Some studies have shown that chronic administration of SNAP-94847 is necessary to observe certain behavioral changes, such as the sensitization to dopamine agonists, which is not seen after acute administration.[8]
Issue 2: Poor solubility and precipitation of the compound during stock solution preparation or in vivo formulation.
Problem: SNAP-94847 hydrochloride is sparingly soluble in aqueous solutions.[9]
Solution:
-
For in vitro experiments: SNAP-94847 is soluble in DMSO (up to 250 mg/mL) and ethanol (up to 100 mM).[9] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous buffer for the final assay concentration. Be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.
-
For in vivo experiments: A common formulation involves a multi-component solvent system. One suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[9] It is essential to prepare the formulation by adding each solvent sequentially and ensuring complete dissolution at each step.
Issue 3: Off-target effects and data interpretation.
Problem: While SNAP-94847 is highly selective for MCHR1, the possibility of off-target effects should not be entirely dismissed, especially at high concentrations.
Mitigation Strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration and avoid using excessively high doses that may increase the likelihood of off-target interactions.
-
Selectivity Data: Be aware of the compound's selectivity profile. SNAP-94847 displays over 80-fold selectivity for MCHR1 over α1A-adrenergic receptors and over 500-fold selectivity over dopamine D2 receptors.[3]
-
Control Experiments: Include appropriate controls in your experimental design. This may involve using a structurally related but inactive compound or testing the effect of SNAP-94847 in MCHR1 knockout animals.
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of SNAP-94847
| Target | Species | Ki (nM) | Kd (pM) | Selectivity Fold | Reference |
| MCHR1 | Rat | 2.2 | 530 | - | [3] |
| α1A-adrenergic receptor | Human | 180 | - | >80 | [10] |
| Dopamine D2 receptor | Human | 7,400 | - | >500 | [10] |
Table 2: Pharmacokinetic Properties of SNAP-94847 in Rats (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | 59% | [3] |
| Plasma Clearance | 4.2 L/hr/kg | [3] |
| Blood Clearance | 3.3 L/hr/kg | [3] |
| Half-life (t1/2) | 5.2 h | [3] |
Experimental Protocols
Protocol 1: In Vivo Behavioral Assessment in Mice (Light/Dark Box Test)
This protocol is adapted from studies evaluating the anxiolytic-like effects of SNAP-94847.[11]
-
Animals: Male BALB/cJ mice.
-
Compound Preparation: Prepare SNAP-94847 in a vehicle suitable for oral gavage (e.g., 10% DMSO, 90% corn oil).
-
Dosing: Administer SNAP-94847 orally at a dose of 20 mg/kg.
-
Procedure:
-
One hour after administration, place the mouse in the center of the dark compartment of the light/dark box.
-
Allow the mouse to freely explore the apparatus for 5 minutes.
-
Record the time spent in the light and dark compartments, the number of transitions between compartments, and the total ambulatory distance using an automated tracking system.
-
-
Data Analysis: Compare the parameters between the vehicle-treated and SNAP-94847-treated groups using an appropriate statistical test (e.g., ANOVA). An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.[11]
Protocol 2: In Vitro Functional Assay (FLIPR Calcium Mobilization Assay)
This protocol is a general method for assessing the antagonist activity of SNAP-94847 at the MCHR1 receptor.
-
Cell Line: Use a cell line stably expressing the recombinant MCHR1 (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
Prepare serial dilutions of SNAP-94847 in an appropriate assay buffer.
-
Add the SNAP-94847 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation: Add a fixed concentration of the MCH agonist to the wells. This concentration should be at the EC80 to ensure a robust signal.
-
Signal Detection: Measure the change in fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Data Analysis: The antagonist effect of SNAP-94847 is determined by its ability to inhibit the calcium mobilization induced by the MCH agonist. Calculate the IC50 value from the concentration-response curve.
Visualizations
Caption: MCHR1 signaling pathway and the inhibitory action of SNAP-94847.
Caption: Troubleshooting workflow for in vivo experiments with SNAP-94847.
References
- 1. SNAP-94847 [medbox.iiab.me]
- 2. SNAP-94847 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting unexpected results with SNAP 94847
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SNAP-94847. The information is tailored for scientists and drug development professionals to address potential unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is SNAP-94847 and what is its primary mechanism of action?
SNAP-94847 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] Its primary mechanism is to block the binding of the endogenous neuropeptide melanin-concentrating hormone (MCH) to the MCH1 receptor. This action has been shown to produce anxiolytic, antidepressant, and anorectic effects in animal studies.[1]
Q2: I am not observing the expected anxiolytic or antidepressant effects. What could be the reason?
Several factors could contribute to a lack of expected efficacy. These include the animal model being used, the route of administration, and the specific behavioral paradigm. For instance, while SNAP-94847 has shown anxiolytic and antidepressant-like effects in several rodent models, the response can vary between different strains of mice (e.g., BALB/c vs. CD-1 mice).[2][3] Additionally, the route of administration (oral vs. intraperitoneal) can affect the compound's bioavailability and subsequent efficacy.[3][4] The choice of behavioral test is also critical, as SNAP-94847 has shown efficacy in the novelty-suppressed feeding and light/dark box tests but has produced inconsistent results in the forced swim test in mice.[5][6]
Q3: Can SNAP-94847 be administered both orally and via intraperitoneal injection?
Yes, studies have reported both oral (p.o.) and intraperitoneal (i.p.) administration of SNAP-94847.[3][4][7] It is important to note that the pharmacokinetics and, consequently, the effective dosage may differ between these routes. Oral administration has been shown to achieve significant brain penetration.[3][4] When designing experiments, the chosen route of administration should be consistent, and the dosage should be optimized accordingly.
Q4: Are there known off-target effects of SNAP-94847?
SNAP-94847 is characterized as a selective MCH1 receptor antagonist. It displays high selectivity over other receptors, such as α1A and D2 receptors.[8] However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations.
Q5: Does the effect of SNAP-94847 differ between acute and chronic administration?
Yes, the effects of SNAP-94847 can differ depending on the duration of treatment. Both acute and chronic administration have been shown to produce anxiolytic-like effects.[6] However, chronic treatment has been demonstrated to induce sensitivity to dopamine D2/D3 receptor agonists, a characteristic it shares with some clinically proven antidepressants.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent results in behavioral studies
Question: My results with SNAP-94847 in a behavioral assay are variable and not what I expected based on the literature. How can I troubleshoot this?
Answer:
-
Animal Model:
-
Species and Strain: Be aware of species and strain differences. For example, SNAP-94847 was effective in modifying quinpirole responses in BALB/c mice but not in CD-1 mice.[2][3] Effects observed in rats may not directly translate to mice.
-
Supplier and Health Status: Ensure that animals are sourced from a consistent, reputable supplier and are in good health.
-
-
Route of Administration:
-
Consistency: Use a consistent route of administration (oral or intraperitoneal) throughout your study.
-
Dosage: The effective dose can vary with the administration route. Oral doses of 1-10 mg/kg have been shown to correspond to 30-60% MCH1 receptor occupancy in rats.[4] Intraperitoneal doses up to 30 mg/kg have been used in other studies.[7][9]
-
-
Behavioral Paradigm:
-
Test Selection: The choice of behavioral test is crucial. SNAP-94847 has shown robust effects in some tests (e.g., novelty-suppressed feeding) but not in others (e.g., forced swim test in mice).[5][6]
-
Protocol Standardization: Ensure that the behavioral testing protocol is strictly standardized, including factors like habituation time, lighting conditions, and handling procedures.
-
Issue 2: Unexpected effects on food intake
Question: I am observing a greater or lesser effect on food consumption than anticipated. What could be the cause?
Answer:
-
Diet Composition: The composition of the diet can influence the effects of SNAP-94847. Studies have specifically used high-fat diets to assess its impact on food-reinforced operant responding.[7][9]
-
Food Restriction Status: The level of food restriction in your animals can alter endogenous MCH levels, potentially influencing the observed effects of an MCH1 antagonist.[7]
-
Timing of Administration: The timing of drug administration relative to the feeding period should be consistent.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| Ki | 2.2 nM | Not Specified | Potency at the MCH1 receptor.[8] |
| KD | 530 pM | Not Specified | Binding affinity for the MCH1 receptor.[8] |
| Selectivity | > 80-fold | Not Specified | Selectivity over α1A receptors.[8] |
| Selectivity | > 500-fold | Not Specified | Selectivity over D2 receptors.[8] |
Experimental Protocols
Forced Swim Test (Mouse)
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer SNAP-94847 or vehicle at the desired time point before the test (e.g., 1 hour for acute studies).
-
Gently place the mouse into the water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.
-
-
Data Analysis: Compare the duration of immobility between the treated and control groups.
Oral Administration (Rodent)
-
Preparation: Prepare a homogenous suspension of SNAP-94847 in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration:
-
Gently restrain the animal.
-
Use a gavage needle of appropriate size for the animal.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Ensure the volume administered is appropriate for the animal's weight.
-
Visualizations
Caption: MCH1 receptor signaling and antagonism by SNAP-94847.
Caption: Troubleshooting workflow for unexpected results.
Caption: A typical experimental workflow using SNAP-94847.
References
- 1. SNAP-94847 [medbox.iiab.me]
- 2. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 9. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Bioavailability of SNAP 94847 in Rodents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the bioavailability of the MCHR1 antagonist, SNAP 94847, in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G protein-coupled receptor (GPCR) found in mammals that is involved in the regulation of energy homeostasis, mood, and appetite.[2][3] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, this compound can produce anxiolytic and antidepressant effects, as well as reduce food consumption in animal models.[1]
Q2: What are the known signaling pathways affected by MCHR1 antagonism with this compound?
A2: MCHR1 couples to Gi and Gq proteins.[3][4] Activation of MCHR1 by MCH typically leads to the inhibition of adenylyl cyclase (via Gi), which decreases cyclic AMP (cAMP) levels, and the activation of phospholipase C (via Gq), resulting in increased intracellular calcium levels.[4][5][6] MCHR1 activation also stimulates the extracellular signal-regulated kinase (ERK) pathway.[7][8] As an antagonist, this compound blocks these downstream signaling events initiated by MCH.
Q3: What is the reported oral bioavailability of this compound in rodents?
A3: this compound has been reported to have good oral bioavailability in rats, specifically 59%.[2]
Q4: What are some key pharmacokinetic parameters for this compound in rats?
A4: In rats, orally administered this compound has an elimination half-life of approximately 5.2 hours.[4][7] It achieves significant brain penetration, with a reported brain-to-plasma ratio of 2.3 at 4 hours post-dosing.[4][7]
Q5: What vehicle formulation is recommended for administering this compound to rodents?
A5: A common vehicle for the intraperitoneal (i.p.) administration of this compound is 20% 2-hydroxypropyl-β-cyclodextrin in sterile water.[4] For oral (p.o.) administration, formulations have included distilled water with 10% DMSO and 30 mg/mL of (2-Hydroxypropyl)-β-cyclodextrin.[7] The choice of vehicle should always be validated for solubility and tolerability in the specific rodent strain and administration route.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or variable plasma concentrations of this compound after oral gavage. | 1. Improper gavage technique: Incorrect placement of the gavage needle can lead to deposition of the compound in the esophagus or trachea instead of the stomach. 2. Poor solubility or precipitation of this compound in the chosen vehicle: The compound may not be fully dissolved or may precipitate out of solution before or during administration. 3. High first-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species. Verify needle placement before administration. 2. Confirm the solubility of this compound in the selected vehicle at the desired concentration. Gentle warming or sonication may aid dissolution. Prepare fresh formulations daily.[4] 3. While first-pass metabolism is an inherent property, ensure the administered dose is appropriate to overcome this effect and achieve desired plasma concentrations. |
| Unexpected behavioral side effects in rodents following this compound administration. | 1. Off-target effects: Although this compound is selective for MCHR1, high doses may lead to interactions with other receptors.[9][10] 2. Vehicle-related effects: The vehicle itself may be causing behavioral changes. 3. Stress from handling and administration: The experimental procedures can induce stress, which may manifest as altered behavior. | 1. Conduct a dose-response study to determine the lowest effective dose that elicits the desired pharmacological effect without causing overt side effects. 2. Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects. 3. Acclimatize animals to handling and the administration procedure for a sufficient period before the start of the experiment. |
| Difficulty in quantifying this compound in plasma samples. | 1. Inadequate analytical method sensitivity: The lower limit of quantification (LLOQ) of the analytical method may be too high to detect the compound at later time points. 2. Compound instability in plasma: this compound may degrade in plasma samples during collection, processing, or storage. 3. Matrix effects in LC-MS/MS analysis: Endogenous components in plasma can interfere with the ionization of this compound, leading to inaccurate quantification. | 1. Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rodent plasma.[11] 2. Process blood samples promptly after collection (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis. Conduct stability studies to assess the degradation of this compound under different storage conditions. 3. Employ appropriate sample preparation techniques, such as protein precipitation or solid-phase extraction, to minimize matrix effects. Use a stable isotope-labeled internal standard if available. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose (mg/kg) | T1/2 (hours) | Bioavailability (%) | Brain-to-Plasma Ratio (at 4h) | Reference(s) |
| Rat | Oral | 10 | 5.2 | 59 | 2.3 | [2][4][7] |
| Rat | Intraperitoneal | 3, 10, 30 | - | - | - | [4] |
| Mouse | Oral | 20 | - | - | - | [12] |
Note: Detailed Cmax and Tmax values were not consistently available in the reviewed literature.
Experimental Protocols
Protocol 1: Oral Bioavailability Assessment of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals individually with ad libitum access to food and water. Acclimatize for at least 3 days prior to the experiment.
-
Formulation Preparation:
-
Oral (p.o.) Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water.
-
Intravenous (i.v.) Formulation: Prepare a solution of this compound in a vehicle suitable for intravenous injection, such as 20% 2-hydroxypropyl-β-cyclodextrin in saline. The final concentration should be adjusted to allow for an injection volume of 1-2 mL/kg.
-
-
Dose Administration:
-
Oral Group: Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Intravenous Group: Administer this compound via tail vein injection at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein at the following time points:
-
p.o. group: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
i.v. group: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software.
-
Calculate oral bioavailability using the formula: F(%) = (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral) x 100.
-
Visualizations
Caption: MCHR1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Rodent Bioavailability Study.
References
- 1. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP 94847 stability in different experimental conditions
Welcome to the technical support center for SNAP 94847, a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered while working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a high-affinity, selective, and competitive antagonist of the MCHR1. By binding to MCHR1, it blocks the downstream signaling pathways typically initiated by the endogenous ligand, melanin-concentrating hormone (MCH). MCHR1 couples to Gαi and Gαq proteins, and its activation leads to the inhibition of adenylyl cyclase (decreasing intracellular cAMP) and the stimulation of phospholipase C (increasing intracellular calcium levels). This compound prevents these signaling events.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for a summary of recommended storage conditions for both the solid compound and solutions.
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in common organic solvents. For aqueous solutions, the use of a hydrochloride salt form can enhance solubility, and co-solvents or carriers are often necessary.
Stability Data
The stability of this compound is critical for obtaining reproducible experimental results. While comprehensive kinetic stability data under all conditions is not extensively published, the following tables summarize the available information on its storage and solubility. It is generally recommended to prepare fresh solutions for experiments. The hydrochloride salt form of this compound is noted to have enhanced water solubility and stability.[1]
Table 1: Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid Powder | Room Temperature | Short-term | Desiccate to protect from moisture. |
| 4°C | Mid-term | Sealed storage, away from moisture. | |
| -20°C | Long-term (≥ 4 years) | Desiccate for optimal stability. | |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year | Recommended for long-term storage of stock solutions. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mg/mL | |
| Ethanol | ≥ 10 mg/mL | |
| PBS (pH 7.2) | Insoluble |
Note: Data is compiled from multiple supplier datasheets. Always refer to the certificate of analysis for batch-specific information.
Troubleshooting Guide
Issue 1: Inconsistent or no antagonist activity observed.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Ensure this compound has been stored correctly according to the recommendations in Table 1.
-
Prepare fresh stock solutions in a suitable solvent like DMSO. For working solutions in aqueous buffers, prepare them fresh on the day of the experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing in small aliquots.
-
-
-
Possible Cause 2: Incorrect Agonist Concentration.
-
Troubleshooting:
-
When performing functional assays (e.g., calcium mobilization or cAMP), use an agonist concentration that elicits a submaximal response (typically EC80). An excessively high agonist concentration can overcome the competitive antagonism of this compound.
-
Verify the potency of your agonist stock.
-
-
-
Possible Cause 3: Inadequate Pre-incubation Time.
-
Troubleshooting:
-
For competitive antagonists like this compound, it is essential to pre-incubate the cells with the antagonist before adding the agonist. This allows this compound to reach binding equilibrium with the MCHR1 receptor. A typical pre-incubation time is 15-30 minutes.
-
-
-
Possible Cause 4: Low Receptor Expression.
-
Troubleshooting:
-
Confirm the expression level of MCHR1 in your cell line. Low receptor density can result in a small signal window, making it difficult to observe antagonism.
-
Ensure cells are healthy and have not been passaged excessively, as this can affect receptor expression.
-
-
Issue 2: Precipitation of this compound in aqueous media.
-
Possible Cause: Poor Aqueous Solubility.
-
Troubleshooting:
-
This compound has low solubility in aqueous buffers like PBS.
-
When preparing working dilutions in aqueous media, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all wells.
-
For in vivo studies, consider using a formulation with a carrier like 20% 2-hydroxypropyl-β-cyclodextrin.
-
-
Experimental Protocols & Workflows
MCHR1 Signaling Pathway
This compound acts by blocking the signaling cascade initiated by MCH binding to MCHR1. The diagram below illustrates the primary signaling pathways of MCHR1 and the point of inhibition by this compound.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This workflow outlines a typical experiment to determine the potency of this compound in inhibiting MCH-induced calcium mobilization in cells expressing MCHR1.
References
Validation & Comparative
A Head-to-Head Comparison of MCH1R Antagonists: SNAP 94847 vs. SNAP 7941
For researchers and drug development professionals in the fields of obesity, anxiety, and depression, the melanin-concentrating hormone receptor 1 (MCH1R) has emerged as a promising therapeutic target. Two of the most studied MCH1R antagonists are SNAP 94847 and SNAP 7941. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the appropriate compound for research and development purposes.
Introduction to this compound and SNAP 7941
Both this compound and SNAP 7941 are potent and selective, non-peptide antagonists of the MCH1 receptor.[1] They have been shown in animal studies to possess anxiolytic, antidepressant, and anorectic properties.[1][2] By blocking the action of melanin-concentrating hormone (MCH), these compounds modulate various physiological processes, including energy homeostasis and mood.
In Vitro Efficacy and Binding Affinity
It is important to note that direct comparison of these values should be made with caution as they were determined in different studies and potentially under slightly different experimental conditions.
| Parameter | This compound | SNAP 7941 | Source |
| Ki | 2.2 nM | Not explicitly stated as Ki, but a Kb of 0.57 nM was predicted from a pA2 of 9.24. | [3],[4] |
| Kd | 530 pM | 0.18 nM | [3],[4] |
In Vivo Efficacy: Preclinical Models
Both compounds have demonstrated efficacy in various animal models of anxiety, depression, and obesity. While direct comparative efficacy data is limited, the available evidence from separate studies is summarized below.
Anxiolytic and Antidepressant Effects
| Experimental Model | This compound | SNAP 7941 |
| Forced Swim Test (Rat) | Showed antidepressant-like effects.[1] | Produced effects similar to clinically used antidepressants.[2] |
| Social Interaction Test (Rat) | Showed anxiolytic-like effects.[1] | Produced effects similar to clinically used anxiolytics.[2] |
Anorectic Effects
| Experimental Model | This compound | SNAP 7941 |
| Diet-Induced Obesity (Rat) | Reduced food consumption.[1] | Resulted in a marked, sustained decrease in body weight after chronic administration.[2][5] |
| MCH-Induced Feeding (Rat) | Blocked the increase in food intake elicited by MCH.[1] | Inhibited food intake stimulated by central administration of MCH.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
MCH1 Receptor Signaling Pathway
Caption: MCH1 Receptor Signaling Pathway.
Experimental Workflow for Forced Swim Test
Caption: Forced Swim Test Experimental Workflow.
Experimental Workflow for Diet-Induced Obesity Study
Caption: Diet-Induced Obesity Study Workflow.
Experimental Protocols
Forced Swim Test (Rat)
This test is widely used to assess antidepressant-like activity.
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test (Day 1): Naive rats are placed in the cylinder for a 15-minute swim session. This is done to induce a state of behavioral despair.
-
Dosing: Animals are administered either vehicle, this compound, or SNAP 7941 orally or via intraperitoneal injection at specified times before the test session.
-
Test (Day 2): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session.
-
-
Data Collection and Analysis: The 5-minute test session is videotaped. An observer, blind to the treatment conditions, scores the duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing behaviors. A reduction in immobility time is indicative of an antidepressant-like effect.
Social Interaction Test (Rat)
This test assesses anxiolytic-like behavior.
-
Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 cm) with which the rats are unfamiliar.
-
Procedure:
-
Habituation: Rats are habituated to the testing room for at least 1 hour before the test.
-
Dosing: Animals are administered either vehicle, this compound, or SNAP 7941 at a specified time before the test.
-
Test Session: Two weight-matched, unfamiliar rats from the same treatment group are placed in the center of the arena and allowed to explore freely for a 10-minute session.
-
-
Data Collection and Analysis: The session is videotaped. An observer, blind to the treatment conditions, scores the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following). An increase in the duration of social interaction is interpreted as an anxiolytic-like effect.
Diet-Induced Obesity (DIO) Model (Rat)
This model is used to evaluate the anorectic and weight-reducing effects of the compounds.
-
Induction of Obesity:
-
Male rats (e.g., Sprague-Dawley or Wistar) are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks until a significant increase in body weight compared to control rats on a standard chow diet is observed.
-
-
Treatment:
-
Obese rats are randomly assigned to treatment groups (vehicle, this compound, or SNAP 7941).
-
The compounds are typically administered daily via oral gavage or mixed in the diet for a period of several weeks.
-
-
Data Collection and Analysis:
-
Body weight and food intake are measured daily or several times per week.
-
At the end of the study, animals are euthanized, and various parameters can be assessed, including body composition (e.g., via DEXA scan) and the weight of specific fat pads (e.g., epididymal, retroperitoneal). A significant reduction in body weight gain and/or food intake compared to the vehicle-treated group indicates an anorectic effect.
-
Conclusion
Both this compound and SNAP 7941 are valuable research tools for investigating the role of the MCH1 receptor in various physiological and pathological processes. While both have demonstrated efficacy as anxiolytic, antidepressant, and anorectic agents in preclinical models, the available data from separate studies suggest that SNAP 7941 may have a slightly higher binding affinity. However, without direct comparative studies, it is challenging to definitively conclude which compound is more efficacious. The choice between these two antagonists may depend on the specific research question, the desired pharmacokinetic profile, and other experimental considerations. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of further comparative studies to elucidate the relative therapeutic potential of these promising MCH1R antagonists.
References
- 1. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: SNAP-94847 vs. Fluoxetine in Preclinical Depression Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MCHR1 antagonist, SNAP-94847, and the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine, in preclinical models of depression. The following sections detail their mechanisms of action, comparative efficacy in behavioral assays, and the experimental protocols utilized in these assessments.
Introduction
Major depressive disorder (MDD) is a complex psychiatric condition with a significant unmet medical need for novel therapeutics. While traditional antidepressants like fluoxetine have been pivotal, their limitations, including delayed onset of action and variable efficacy, have spurred the development of drugs with alternative mechanisms. SNAP-94847, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), represents one such novel approach, showing promise in preclinical studies for its anxiolytic and antidepressant-like properties.[1][2] This guide aims to provide a comprehensive comparison of these two compounds based on available preclinical data.
Mechanism of Action
The fundamental difference between SNAP-94847 and fluoxetine lies in their primary pharmacological targets and subsequent downstream signaling.
Fluoxetine , a cornerstone of antidepressant therapy, is a selective serotonin reuptake inhibitor (SSRI).[3][4] Its primary mechanism involves blocking the serotonin transporter (SERT) on the presynaptic neuron.[5][6] This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4] Chronic administration of fluoxetine is associated with adaptive changes in the brain, including the downregulation of presynaptic 5-HT1A autoreceptors and an increase in brain-derived neurotrophic factor (BDNF), which may contribute to its therapeutic effects.[3][7]
SNAP-94847 acts as a selective antagonist at the MCHR1, a G protein-coupled receptor.[1][2] MCH is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, with projections to brain regions involved in mood, appetite, and stress.[2] By blocking the action of MCH at its receptor, SNAP-94847 is thought to modulate these circuits, leading to its antidepressant and anxiolytic effects.[2][8] Notably, while both chronic SNAP-94847 and fluoxetine can induce hippocampal neurogenesis, the antidepressant-like effects of SNAP-94847 in the novelty suppressed feeding test have been shown to be independent of this process, suggesting a distinct mechanism of action from SSRIs.[2]
Signaling Pathways
The distinct mechanisms of SNAP-94847 and fluoxetine translate to different intracellular signaling cascades.
References
- 1. youtube.com [youtube.com]
- 2. Light-dark box test for mice [protocols.io]
- 3. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug dose as mediator of treatment effect in antidepressant drug trials: the case of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
SNAP 94847: A Comparative Analysis of Anxiolytic Activity in the Context of Novel Object Recognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic potential of SNAP 94847, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. While direct experimental data on this compound's efficacy in the novel object recognition (NOR) test for anxiety is not yet available in published literature, this document synthesizes its established anxiolytic profile from other validated behavioral paradigms. This is presented alongside data from established anxiolytics, diazepam and buspirone, which have been evaluated using the NOR test or in contexts of novelty exploration. This comparison aims to highlight the therapeutic promise of MCHR1 antagonism and underscore the potential for future research into this compound using the NOR paradigm.
Introduction to this compound and MCHR1 Antagonism
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor predominantly expressed in brain regions associated with the regulation of mood, appetite, and stress responses. The antagonism of MCHR1 has been shown to produce anxiolytic- and antidepressant-like effects in a variety of preclinical models.[1][2] The mechanism of action is believed to be distinct from that of classic antidepressants like selective serotonin reuptake inhibitors (SSRIs).[1][2]
The Novel Object Recognition Test in Anxiety Research
The Novel Object Recognition (NOR) test is a widely used behavioral assay that leverages the innate tendency of rodents to explore novel objects more than familiar ones.[2][3] While traditionally a test for learning and memory, it has been adapted to assess anxiety-like behavior. In this context, a reduction in the exploration of a novel object can be indicative of heightened anxiety or neophobia (fear of novelty). Conversely, anxiolytic compounds are expected to increase the time spent exploring the novel object, reflecting a decrease in anxiety-related inhibition. The NOR test is advantageous as it does not rely on aversive stimuli like electric shocks.[4]
Comparative Analysis of Anxiolytic Performance
The following tables summarize the anxiolytic-like effects of this compound in various behavioral tests and compare them with the performance of diazepam and buspirone, with a focus on data from the NOR test where available.
Table 1: Anxiolytic Activity of this compound in Preclinical Models
| Behavioral Test | Species | Administration | Key Findings | Reference |
| Light-Dark Transition Test | Mouse | Acute & Chronic | Significant increase in time spent in the light compartment | [2] |
| Novelty-Suppressed Feeding Test | Mouse | Acute & Chronic | Reduced latency to feed in a novel environment | [1][2] |
| Elevated Plus Maze | Rat | Acute | Decreased time spent in the closed arms | [5] |
| Social Interaction Test | Rat | Acute | Increased interaction time with an unfamiliar partner | [6] |
Table 2: Comparative Anxiolytic Performance in the Novel Object Recognition (NOR) Test
| Compound | Species | Administration | Key Findings in NOR Test | Reference |
| This compound | - | - | No data available in the NOR test for anxiety. | - |
| Diazepam | Mouse | Acute | Increased time spent exploring the novel object, indicating an anxiolytic effect.[7] | [5][6] |
| Buspirone | Mouse | Chronic | Modulates coping strategies in novel environments; may shift behavior from passive to active exploration.[8] | [8] |
Experimental Protocols
Novel Object Recognition (NOR) Test for Anxiolytic Activity
This protocol is adapted from standard procedures for assessing anxiety-like behavior in rodents.[3][9]
-
Habituation Phase:
-
Animals are individually placed in an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment. This reduces novelty-induced stress during testing.
-
-
Familiarization/Training Phase (T1):
-
Two identical objects (e.g., plastic blocks of the same shape and color) are placed in opposite corners of the arena.
-
Each animal is placed in the center of the arena and allowed to freely explore the objects for a predetermined time (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and includes sniffing or touching.
-
-
Inter-Trial Interval (ITI):
-
Following the training phase, the animal is returned to its home cage for a specific duration (e.g., 1 hour).
-
-
Test Phase (T2):
-
One of the familiar objects is replaced with a novel object of similar size but different shape and/or color. The position of the novel object is counterbalanced across animals.
-
The animal is returned to the arena and allowed to explore for a set time (e.g., 5 minutes).
-
The time spent exploring the familiar object (T_familiar) and the novel object (T_novel) is recorded.
-
-
Data Analysis:
-
A Discrimination Index (DI) is calculated: (T_novel - T_familiar) / (T_novel + T_familiar).
-
An increase in the DI in the drug-treated group compared to the vehicle group suggests an anxiolytic effect, as it indicates a greater preference for exploring the novel object.
-
Mandatory Visualizations
MCHR1 Signaling Pathway
The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor that can couple to multiple G proteins, including Gαi, Gαo, and Gαq/11.[1][10] This coupling initiates downstream signaling cascades that modulate neuronal activity.
Caption: MCHR1 signaling cascade.
Experimental Workflow for Novel Object Recognition Test
The following diagram illustrates the sequential steps involved in conducting the Novel Object Recognition test for assessing anxiolytic drug effects.
Caption: NOR experimental workflow.
Conclusion
This compound demonstrates a promising anxiolytic profile in a range of preclinical models, operating through the antagonism of the MCHR1 receptor. While direct evidence of its efficacy in the Novel Object Recognition test for anxiety is currently lacking, a comparison with established anxiolytics like diazepam, which has shown positive results in this paradigm, suggests that the NOR test would be a valuable tool for the further characterization of this compound. Future studies employing the NOR test are warranted to provide a more direct comparison and to further elucidate the anxiolytic potential of MCHR1 antagonists in reducing novelty-induced anxiety.
References
- 1. researchgate.net [researchgate.net]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Diazepam induces retrograde facilitation of object recognition and object location memory in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anxiolytic buspirone shifts coping strategy in novel environmental context of mice with different anxious phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SNAP 94847 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP 94847, with alternative compounds, supported by experimental data from various animal models. This document summarizes key findings, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's preclinical profile.
Comparative Efficacy of this compound and Alternatives in Rodent Models
This compound has demonstrated significant antidepressant and anxiolytic-like effects in multiple preclinical studies. Its efficacy has been benchmarked against established antidepressants like fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The following tables summarize the key quantitative data from these comparative studies.
Antidepressant-like Effects: Forced Swim Test
The forced swim test is a common behavioral assay to assess antidepressant efficacy. The data below compares the effects of this compound and fluoxetine on immobility time in rats.
| Compound | Animal Model | Dose | Administration Route | Key Finding |
| This compound | Wistar Rats | Not Specified | Intranasal | Decrease in immobilization time, increase in passive swimming time[1] |
| Fluoxetine | Sprague-Dawley Rats | 18 mg/kg/day (chronic) | Not Specified | Not explicitly stated for forced swim test in the provided results, but used as a comparator for locomotor activity sensitization. |
Anxiolytic-like Effects: Elevated Plus Maze & Light/Dark Box
The elevated plus maze and light/dark box tests are used to evaluate anxiety-like behavior in rodents. A summary of this compound's performance in these models is presented below.
| Compound | Animal Model | Dose | Administration Route | Test | Key Finding |
| This compound | Wistar Rats | Not Specified | Intranasal | Elevated Plus Maze | Decrease in time spent in closed arms[1] |
| This compound | BALB/cJ Mice | 20 mg/kg p.o. (acute & chronic) | Oral | Light/Dark Box | Increase in time spent in the light compartment[2] |
| Diazepam | BALB/cJ Mice | 1 & 1.5 mg/kg s.c. | Subcutaneous | Light/Dark Box | Increase in time spent in the light compartment (used as a positive control)[2] |
| Escitalopram | BALB/cJ Mice | 5 mg/kg s.c. (acute & chronic) | Subcutaneous/Oral | Light/Dark Box | No significant effect on time spent in the light compartment (acute), significant effect after chronic administration[2] |
Sensitization to Dopamine D2/D3 Receptor Agonists
Chronic treatment with some antidepressants can lead to a sensitization of dopamine D2/D3 receptors. The following table compares this effect between this compound and fluoxetine.
| Compound | Animal Model | Dose | Administration | Key Finding |
| This compound | Sprague-Dawley Rats | 20 mg/kg/day (2 weeks) | Not Specified | Significant increase in quinpirole-induced locomotor activity[3] |
| Fluoxetine | Sprague-Dawley Rats | 18 mg/kg/day (2 weeks) | Not Specified | Significant increase in quinpirole-induced locomotor activity[3] |
| This compound | BALB/c Mice | 20 mg/kg/day (7 & 21 days) | Not Specified | Marked increase in quinpirole-induced locomotor activity; earlier onset than fluoxetine[3][4] |
| Fluoxetine | BALB/c Mice | 18 mg/kg/day (21 days) | Not Specified | Marked increase in quinpirole-induced locomotor activity[3][4] |
| This compound | CD-1 Mice | 20 mg/kg/day (21 days) | Not Specified | Failed to modify quinpirole responses[3][4] |
| Fluoxetine | CD-1 Mice | 18 mg/kg/day (21 days) | Not Specified | Failed to modify quinpirole responses[3][4] |
Effects on Food-Reinforced Behavior
This compound's role as an MCHR1 antagonist suggests its potential involvement in regulating feeding behavior.
| Compound | Animal Model | Dose | Administration Route | Key Finding |
| This compound | Rats | 3-30 mg/kg i.p. | Intraperitoneal | Decreased high-fat food-reinforced operant responding and MCH-induced reinstatement of food seeking[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Forced Swim Test (Porsolt Test)
Objective: To assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.
Protocol:
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Rats are individually placed into the cylinder for a 15-minute pre-test session.
-
24 hours later, the animals are returned to the cylinder for a 5-minute test session.
-
The duration of immobility (making only movements necessary to keep the head above water) is recorded during the test session.
-
-
Drug Administration: this compound or a vehicle control is administered intranasally prior to the test session.
Elevated Plus Maze
Objective: To evaluate anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Rats are placed in the center of the maze, facing an open arm.
-
The time spent in and the number of entries into each arm are recorded over a 5-minute period.
-
-
Drug Administration: this compound or a vehicle control is administered intranasally before the test.
Operant Responding for High-Fat Food
Objective: To assess the motivational properties of food and the effect of pharmacological interventions on food-seeking behavior.
Protocol:
-
Apparatus: Standard operant conditioning chambers equipped with levers, a food pellet dispenser, and cue lights/tones.
-
Training:
-
Food-restricted rats are trained to press a lever to receive a high-fat food pellet.
-
Training sessions are typically 3 hours long and occur every other day for several weeks.
-
-
Testing:
-
Once a stable response rate is achieved, the effect of this compound on lever pressing is assessed.
-
For reinstatement studies, the lever-pressing behavior is first extinguished by no longer providing food rewards. Reinstatement of food-seeking is then triggered by cues (e.g., tone-light), a small food reward (priming), or a stressor (e.g., yohimbine), with or without prior administration of this compound.[6]
-
Visualizing Pathways and Workflows
MCHR1 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of melanin-concentrating hormone (MCH) to its receptor, MCHR1, and the antagonistic action of this compound.
Caption: MCHR1 signaling and this compound antagonism.
Experimental Workflow: Rodent Behavioral Testing
This diagram outlines a typical workflow for a preclinical study investigating the effects of a novel compound on rodent behavior.
Caption: Workflow for preclinical behavioral studies.
Logical Relationship: MCHR1 Antagonism to Behavioral Outcomes
This diagram illustrates the proposed mechanism linking the pharmacological action of this compound to its observed behavioral effects.
Caption: Proposed mechanism of this compound's action.
References
- 1. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist this compound - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative analysis of SNAP 94847 and imipramine
Comparative Analysis: SNAP 94847 and Imipramine
A detailed comparison of the pharmacological profiles of this compound, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and imipramine, a tricyclic antidepressant (TCA), reveals distinct mechanisms of action and therapeutic targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, experimental methodologies, and pathway visualizations.
Pharmacological Profile and Mechanism of Action
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] MCHR1 is a G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand melanin-concentrating hormone (MCH), couples to Gi and Gq proteins.[4] This activation leads to the inhibition of adenylyl cyclase and stimulation of intracellular calcium flux, influencing functions like mood, appetite, and energy balance.[4] By blocking this receptor, this compound is investigated for its anxiolytic, antidepressant, and anorectic properties.[4][5]
Imipramine is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[6][7][8][9] It achieves this by binding to and blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7][8] This action increases the concentration of these neurotransmitters in the synapse, enhancing their signaling.[8] Imipramine is a tertiary amine TCA and generally displays a higher affinity for SERT over NET.[7][10][11] Additionally, imipramine has antagonistic effects on several other receptors, including muscarinic, histaminic, and adrenergic receptors, which contribute to its therapeutic effects and side effect profile.[6][8][11][12]
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and imipramine for their primary targets.
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | MCHR1 | Ki | 2.2 nM | Human | [1][2][3] |
| MCHR1 | Kd | 530 pM | Human | [1][2][3] | |
| Imipramine | SERT | IC50 | 32 nM | Not Specified | [10] |
| NET | Ki | Varies | Rat/Human | [12] | |
| SERT | Ki | Varies | Rat/Human | [12] | |
| Histamine H1 | Kd | 37 nM | Not Specified | [13] | |
| Muscarinic | Kd | 46 nM | Not Specified | [13] | |
| α1-adrenergic | Kd | 32 nM | Not Specified | [13] | |
| Note: Specific Ki values for imipramine at NET and SERT can vary significantly across studies. It is consistently shown to have a higher affinity for SERT than NET.[7][10] |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways modulated by this compound and imipramine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. This compound hydrochloride | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SNAP-94847 [medbox.iiab.me]
- 6. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
- 11. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Imipramine - Wikipedia [en.wikipedia.org]
- 13. apexbt.com [apexbt.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R), against other related compounds. The information presented herein is supported by experimental data to aid in the assessment of its suitability for research and development purposes.
Introduction to this compound
This compound is a non-peptide small molecule that acts as a high-affinity antagonist for the MCH1R.[1][2][3] This receptor, a G protein-coupled receptor (GPCR), plays a significant role in the regulation of energy homeostasis, mood, and appetite. Consequently, MCH1R antagonists like this compound are valuable tools for investigating these physiological processes and hold potential as therapeutic agents for conditions such as obesity, anxiety, and depression.
Comparative Selectivity Profile
The efficacy and safety of a drug candidate are critically dependent on its selectivity. The following tables summarize the binding affinities of this compound and other MCH1R antagonists for the MCH1R and a panel of other receptors.
Table 1: Binding Affinity of this compound for MCH1R
| Compound | Ki (nM) for MCH1R | Kd (pM) for MCH1R |
| This compound | 1.69 - 2.2[1][2][3][4] | 530[1][2][3] |
Table 2: Comparative Binding Affinities of MCH1R Antagonists
| Compound | MCH1R Ki (nM) |
| This compound | 1.69 - 2.2[1][2][3][4] |
| TPI 1361-17 | ~6.1 (IC50)[5] |
| Aminoquinoline Derivative | N/A (evaluated in functional assays)[6] |
| ATC0065 & ATC0175 | High affinity (specific values not provided)[7] |
Table 3: Selectivity of this compound Against Other Receptors
| Receptor | Selectivity Fold over MCH1R | Notes |
| α1A Adrenergic Receptor | >80-fold[1][2][3] | Minimal cross-reactivity |
| D2 Dopamine Receptor | >500-fold[1][2][3] | Minimal cross-reactivity |
| Other GPCRs, ion channels, enzymes, and transporters | Minimal cross-reactivity reported[1][2] | Specific quantitative data is limited in the public domain. |
Note: A comprehensive off-target screening panel (e.g., CEREP) would provide a more complete picture of this compound's selectivity.
Signaling Pathways and Experimental Workflows
To understand the experimental assessment of this compound, it is crucial to visualize the underlying biological processes and laboratory procedures.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoquinoline melanin-concentrating hormone (MCH)1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent updates on the melanin-concentrating hormone (MCH) and its receptor system: lessons from MCH1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Preclinical Findings of SNAP-94847: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for SNAP-94847, a selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, with other relevant compounds. It is designed to assist researchers in replicating and expanding upon published findings by offering detailed experimental protocols, quantitative data comparisons, and visual representations of key biological pathways and workflows.
Mechanism of Action: MCH1 Receptor Antagonism
SNAP-94847 exerts its effects by selectively blocking the MCH1 receptor.[1] This G-protein coupled receptor is primarily expressed in the brain and is involved in the regulation of energy homeostasis, mood, and appetite.[1] The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor activates intracellular signaling cascades through Gi and Gq proteins. This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentrations. By antagonizing this receptor, SNAP-94847 is thought to modulate these downstream signaling events, leading to its observed anxiolytic, antidepressant, and anorectic effects in preclinical models.[1][2]
Comparative Efficacy in Preclinical Models
Published studies have evaluated the efficacy of SNAP-94847 in various animal models of anxiety, depression, and food-seeking behavior, often in direct comparison with established therapeutic agents such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the benzodiazepine diazepam.
Anxiolytic-like Effects: Light/Dark Box Test
The light/dark box test is a widely used assay to assess anxiety-like behavior in rodents, based on their innate aversion to brightly illuminated areas.
Table 1: Comparison of Anxiolytic-like Effects in the Light/Dark Box Test
| Treatment Group | Dose | Time Spent in Light Compartment (s) | Number of Transitions | Reference |
| Vehicle | - | ~120 | ~15 | [3] |
| SNAP-94847 | 20 mg/kg, p.o. | ~180 | ~25 | [3] |
| Diazepam | 1.5 mg/kg, s.c. | ~170 | ~22 | [3] |
*p < 0.05 compared to vehicle. Data are approximate values derived from graphical representations in the cited literature.
Antidepressant-like Effects: Novelty-Suppressed Feeding Test
The novelty-suppressed feeding (NSF) test is used to evaluate antidepressant efficacy. Anxious and depressed-like states in rodents lead to a longer latency to begin eating in a novel and mildly stressful environment.
Table 2: Comparison of Antidepressant-like Effects in the Novelty-Suppressed Feeding Test
| Treatment Group | Dose | Latency to Feed (s) | Reference |
| Vehicle | - | ~250 | [3] |
| SNAP-94847 | 20 mg/kg, p.o. | ~150 | [3] |
| Fluoxetine | 18 mg/kg/day, p.o. (chronic) | ~160 | [4][5] |
*p < 0.05 compared to vehicle. Data are approximate values derived from graphical representations in the cited literature.
Effects on Food-Reinforced Behavior: Operant Conditioning
Operant conditioning chambers are utilized to study the reinforcing properties of food and the impact of pharmacological interventions on food-seeking behavior.
Table 3: Effects on High-Fat Food-Reinforced Operant Responding
| Treatment Group | Dose (mg/kg, i.p.) | Number of Pellets Earned | Reference |
| Vehicle | - | ~120 | [6] |
| SNAP-94847 | 3 | ~110 | [6] |
| SNAP-94847 | 10 | ~90 | [6] |
| SNAP-94847 | 30 | ~60 | [6] |
*p < 0.05 compared to vehicle. Data are approximate values derived from graphical representations in the cited literature.
Experimental Protocols for Replication
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Light/Dark Box Test Protocol
This protocol is based on the methodology described in studies evaluating anxiolytic-like drug effects.[3][7]
References
- 1. SNAP-94847 [medbox.iiab.me]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. samuelslab.com [samuelslab.com]
- 5. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP 94847: A Comparative Guide to its Utility in Validating MCH1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SNAP 94847, a selective Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonist, with other relevant compounds used to study orexigenic neuropeptide systems. The objective is to furnish researchers with the necessary data and protocols to effectively utilize this compound as a tool for validating MCH1 receptor function in both in vitro and in vivo settings.
Introduction to MCH1 Receptor and this compound
The Melanin-Concentrating Hormone (MCH) system plays a crucial role in regulating energy homeostasis, mood, and sleep-wake cycles. The MCH1 receptor, a G-protein coupled receptor (GPCR), is a key component of this system. When activated by its endogenous ligand MCH, the MCH1 receptor couples to Gi and Gq proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[1] This signaling cascade ultimately influences neuronal activity and downstream physiological responses.
This compound is a potent and selective antagonist of the MCH1 receptor. Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the physiological and pathological roles of the MCH1 receptor. This guide will compare this compound to other MCH1R antagonists and antagonists of other orexigenic systems, providing a framework for its application in research.
Comparative Analysis of Orexigenic Receptor Antagonists
To effectively validate the function of the MCH1 receptor using this compound, it is essential to compare its pharmacological profile with that of other available tools. This includes other MCH1R antagonists and antagonists for other key orexigenic neuropeptide systems, such as the Neuropeptide Y (NPY) Y1 receptor and the Orexin receptors.
MCH1 Receptor Antagonists
Several small molecule antagonists have been developed to probe the function of the MCH1 receptor. A comparison of their binding affinities is presented in Table 1.
| Compound | Receptor Target | Species | Binding Affinity (Ki/IC50) | Reference |
| This compound | MCH1R | Human | Ki = 2.2 nM | [2] |
| SNAP-7941 | MCH1R | Human | Ki = 15 nM | [3] |
| Rat | Ki = 2.0 nM | |||
| T-226296 | MCH1R | Human | IC50 = 5.5 nM | [4][5] |
| Rat | IC50 = 8.6 nM | [4][5] | ||
| GW803430 | MCH1R | Human | IC50 = 9.3 nM | [6][7] |
Table 1: Comparison of Binding Affinities of MCH1 Receptor Antagonists. This table summarizes the reported binding affinities of this compound and other selective MCH1R antagonists. Lower values indicate higher affinity.
Antagonists of Other Orexigenic Neuropeptide Receptors
Comparing this compound to antagonists of other systems involved in appetite regulation provides context for its specific effects. Table 2 outlines the binding affinities of selected antagonists for the NPY Y1 and Orexin receptors.
| Compound | Receptor Target | Species | Binding Affinity (Ki/IC50) | Reference |
| BIBP3226 | NPY Y1 | Human | Ki = 7 nM | [8] |
| Rat | Ki = 1.1 nM | [9] | ||
| BIBO3304 | NPY Y1 | Human | IC50 = 0.38 nM | [10][11][12] |
| Rat | IC50 = 0.72 nM | [10][11][12] | ||
| Suvorexant | Orexin 1 (OX1) | Human | Ki = 0.55 nM | [13] |
| Orexin 2 (OX2) | Human | Ki = 0.35 nM | [13] |
Table 2: Comparison of Binding Affinities of Other Orexigenic Receptor Antagonists. This table provides the binding affinities for antagonists targeting the NPY Y1 and Orexin receptors, which are also involved in the regulation of feeding and arousal.
Experimental Protocols for MCH1 Receptor Validation
The following protocols provide a general framework for validating the function of the MCH1 receptor using this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the MCH1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the MCH1 receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled MCH1R ligand (e.g., [3H]-SNAP-7941) and varying concentrations of this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize MCH-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Culture cells expressing the MCH1 receptor in a suitable medium.
-
Stimulation: Pre-incubate the cells with this compound, followed by stimulation with a known concentration of MCH in the presence of forskolin (to stimulate cAMP production).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Generate a dose-response curve for this compound's inhibition of the MCH effect and determine its IC50 value.
Calcium Mobilization Assay
This assay assesses the ability of this compound to block MCH-induced increases in intracellular calcium.
Protocol:
-
Cell Loading: Load MCH1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Addition: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: Stimulate the cells with a specific concentration of MCH.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibitory effect of this compound on the MCH-induced calcium response and calculate its IC50.
Visualizing Pathways and Workflows
MCH1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the MCH1 receptor.
Caption: MCH1 Receptor Signaling Cascade.
Experimental Workflow for MCH1R Antagonist Validation
This diagram outlines a typical workflow for validating the function of an MCH1R antagonist like this compound.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. SNAP-7941 | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. bio-techne.com [bio-techne.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Suvorexant - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling SNAP 94847
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of SNAP 94847, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Core Safety and Handling Information
According to the Safety Data Sheet (SDS) for this compound hydrochloride, the compound is classified as not a hazardous substance or mixture . However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
When handling this compound in a powdered form or preparing solutions, the following personal protective equipment is recommended to minimize exposure and ensure safety:
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against accidental splashes or dust.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: In situations where the generation of dust is likely (e.g., weighing large quantities), a dust mask or a respirator may be appropriate to prevent inhalation.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Spill and Disposal Plan:
-
Spills: For minor spills of the solid compound, carefully sweep up the material, avoiding dust generation, and place it in a designated, sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.
-
Disposal: As a non-hazardous substance, this compound can typically be disposed of according to standard laboratory procedures for non-hazardous chemical waste. Always consult and adhere to your institution's and local regulations for chemical waste disposal.
Quantitative Safety and Experimental Data
The following table summarizes key quantitative data for this compound, compiled from various research sources.
| Parameter | Value | Source |
| Chemical Formula | C₂₉H₃₂F₂N₂O₂ | N/A |
| Molecular Weight | 478.58 g/mol | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage Temperature | Short Term (days to weeks): 0-4°C; Long Term (months to years): -20°C | N/A |
| In Vivo Dosing (Rats) | 3-30 mg/kg (intraperitoneal) | [1] |
| In Vivo Dosing (Mice) | 20 mg/kg (oral gavage) | [2] |
| Vehicle for Injection | 20% 2-hydroxypropyl-β-cyclodextrin | [1] |
Experimental Protocol: Preparation and Administration of this compound for In Vivo Studies
This protocol outlines a typical procedure for preparing and administering this compound to rodents for behavioral studies, based on established research methodologies.[1][2]
Materials:
-
This compound powder
-
20% 2-hydroxypropyl-β-cyclodextrin (or other appropriate vehicle)
-
Sterile water for injection
-
Appropriate glassware (e.g., sterile vials, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Syringes and needles for administration
-
Personal Protective Equipment (see above)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the animals to be dosed.
-
Weigh the this compound powder accurately using an analytical balance in a well-ventilated area or a chemical fume hood.
-
Prepare the vehicle solution. For a 20% 2-hydroxypropyl-β-cyclodextrin solution, dissolve the appropriate amount of 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
Dissolve this compound in the vehicle. Add the weighed this compound powder to the prepared vehicle. Use a magnetic stirrer to ensure the compound is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the compound.
-
Verify the final concentration. Ensure the final volume and concentration of the solution are accurate.
-
Administer the solution to the animals. For intraperitoneal injection, use a sterile syringe and needle of the appropriate size for the animal. For oral gavage, use a gavage needle. The volume to be administered should be calculated based on the animal's body weight.
-
Record all details of the preparation and administration, including the lot number of the compound, the final concentration of the solution, the dose administered, and the date and time of administration.
Visualizing Laboratory Workflows
Handling and Preparation of this compound for In Vivo Studies
Caption: A flowchart illustrating the key steps for the safe handling, preparation, and administration of this compound in a laboratory setting.
Logical Relationship of Safety Procedures
Caption: A diagram showing the hierarchical relationship of safety controls, from administrative and engineering measures to personal protective equipment, for ensuring the safe handling of this compound.
References
- 1. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
